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  • Product: 1,4-Difluorophthalazine
  • CAS: 57542-42-4

Core Science & Biosynthesis

Foundational

Novel Synthetic Routes to 1,4-Disubstituted Phthalazines

This guide details advanced synthetic strategies for 1,4-disubstituted phthalazines, moving beyond classical condensation methods to modern transition-metal catalysis and inverse electron demand Diels-Alder (IEDDA) cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details advanced synthetic strategies for 1,4-disubstituted phthalazines, moving beyond classical condensation methods to modern transition-metal catalysis and inverse electron demand Diels-Alder (IEDDA) cycloadditions.

Technical Whitepaper | Application Science Division

Executive Summary

The phthalazine core (benzo[d]pyridazine) is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in VEGFR inhibitors (e.g., Vatalanib), PDE inhibitors, and PARP inhibitors. While classical Gabriel-type synthesis (hydrazine condensation) reliably yields phthalazinones, accessing diverse 1,4-disubstituted analogs—particularly those with distinct carbon-based substituents—remains a synthetic bottleneck.

This guide outlines three high-fidelity synthetic workflows:

  • Pd-Catalyzed Cross-Coupling: Leveraging 1,4-dichlorophthalazine as a bis-electrophile for Suzuki and Sonogashira diversifications.

  • Inverse Electron Demand Diels-Alder (IEDDA): A "Click" chemistry approach using 1,2,4,5-tetrazines and benzynes for de novo ring construction.

  • Photoredox Minisci Alkylation: Direct C-H functionalization of the phthalazine core using radical chemistry.

Route Selection Logic

The choice of synthetic route depends on the symmetry of the target and the availability of precursors.

RouteSelection Start Target: 1,4-Disubstituted Phthalazine Symmetry Is the molecule symmetrical? Start->Symmetry Sym_Yes Yes (R1 = R2) Symmetry->Sym_Yes Sym_No No (R1 ≠ R2) Symmetry->Sym_No DoubleCoupling Double Pd-Coupling (Suzuki/Sonogashira) Sym_Yes->DoubleCoupling Stepwise Stepwise SNAr + Coupling Sym_No->Stepwise Halogen Precursor Available DeNovo De Novo Construction (IEDDA) Sym_No->DeNovo Highly Substituted Core CH_Func Direct C-H Functionalization (Minisci) Sym_No->CH_Func Late-Stage Functionalization

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target symmetry and stage of synthesis.

Strategy A: Transition Metal-Catalyzed Functionalization

Mechanism: Pd(0) oxidative addition into the C-Cl bond of 1,4-dichlorophthalazine, followed by transmetallation and reductive elimination. Key Advantage: Access to sp²-sp² (aryl) and sp²-sp (alkynyl) linkages which are impossible via classical SNAr.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the double arylation of 1,4-dichlorophthalazine. For unsymmetrical targets, control stoichiometry (1.0 equiv) to isolate the mono-coupled product, though mixtures often occur.

Reagents:

  • Substrate: 1,4-Dichlorophthalazine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (2.5 equiv for bis-coupling)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/XPhos (for sterically hindered aryls)

  • Base: K₂CO₃ (2M aqueous solution, 4.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Inertion: Charge a Schlenk tube with 1,4-dichlorophthalazine, arylboronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).[1]

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 12 hours. The reaction mixture typically turns from yellow to dark black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Wash with EtOAc.[1]

  • Purification: Concentrate filtrate and purify via flash chromatography (Hexanes/EtOAc). Phthalazines are electron-deficient and often streak on silica; adding 1% Et₃N to the eluent is recommended.

Protocol 2: Sonogashira Coupling

Ideal for introducing alkynyl groups to form rigid, extended pi-systems.

Reagents:

  • Substrate: 1,4-Dichlorophthalazine (1.0 equiv)

  • Alkyne: Terminal alkyne (2.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)[2]

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Et₃N (used as solvent and base) or THF/Et₃N (1:1).

Critical Note: 1,4-Dichlorophthalazine is highly reactive. Perform the reaction at Room Temperature initially. Heating to 60°C is only required for unreactive alkynes.

Strategy B: De Novo Construction via IEDDA

Mechanism: Inverse Electron Demand Diels-Alder reaction between an electron-deficient 1,2,4,5-tetrazine and an electron-rich (or strained) alkyne/benzyne, followed by retro-Diels-Alder extrusion of N₂. Key Advantage: "Click" nature—high yields, no metal catalyst, and tolerance of diverse functional groups.

IEDDA Tetrazine 1,2,4,5-Tetrazine Intermediate [4+2] Cycloadduct (Bicyclic Intermediate) Tetrazine->Intermediate + Benzyne Benzyne Benzyne Precursor (2-TMS-phenyl triflate) Benzyne->Intermediate CsF / MeCN Product 1,4-Disubstituted Phthalazine Intermediate->Product - N₂ (Retro-DA) N2 N₂ (Gas) Intermediate->N2

Figure 2: Mechanism of the IEDDA reaction for phthalazine synthesis.

Protocol 3: Tetrazine-Benzyne Cycloaddition

This method synthesizes the phthalazine core from scratch using a tetrazine (providing nitrogens 2 and 3) and a benzyne (providing carbons 5-8).

Reagents:

  • Diene: 3,6-Disubstituted-1,2,4,5-tetrazine (1.0 equiv)

  • Benzyne Precursor: 2-(Trimethylsilyl)phenyl triflate (1.2 equiv)

  • Activator: CsF (2.0 equiv) or TBAF

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Dissolution: Dissolve the tetrazine and benzyne precursor in dry MeCN in an open vial (reaction is insensitive to O₂/H₂O, but dry conditions improve benzyne efficiency).

  • Activation: Add CsF in one portion.

  • Observation: Vigorous bubbling (N₂ release) and a color change (loss of tetrazine's characteristic pink/red color) occur immediately.

  • Completion: Stir for 1 hour at RT.

  • Purification: Remove solvent. The residue is often pure enough for recrystallization. If not, flash chromatography on silica.

Strategy C: Direct C-H Functionalization (Minisci)

Mechanism: Generation of alkyl radicals (from alkyl halides, carboxylic acids, or alkanes) followed by addition to the electron-deficient phthalazine core. Key Advantage: Late-stage functionalization of the parent phthalazine molecule without pre-functionalization (halogens).

Protocol 4: Photoredox Minisci Alkylation

Reagents:

  • Substrate: Phthalazine (1.0 equiv)

  • Radical Source: Alkyl Iodide (R-I) or Carboxylic Acid (R-COOH)

  • Photocatalyst: Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1 mol%)

  • Oxidant: (NH₄)₂S₂O₈ (if using carboxylic acids) or Blue LED irradiation alone for iodides.

  • Solvent: DMSO/H₂O or MeCN.

Methodology:

  • Mix phthalazine, alkyl source, catalyst, and acid (TFA, 1.0 equiv) in a glass vial.

  • Degas with N₂ sparging for 10 mins.

  • Irradiate with Blue LEDs (450 nm) for 12-24 hours.

  • Workup via extraction with DCM/NaHCO₃.

Comparative Data Summary

MethodRegioselectivitySubstrate ScopeAtom EconomyKey Limitation
Suzuki Coupling High (on 1,4-Cl)Aryl, HeteroarylModerateRequires Pd catalyst; Boronic acid cost.
Sonogashira HighAlkynesModerateCu co-catalyst can cause homocoupling.
IEDDA (Tetrazine) Perfect (Defined by SM)Alkyl, Aryl, PyridylLow (Loss of N₂)Tetrazine synthesis can be multi-step.
Minisci (C-H) Moderate (C1 vs C5)AlkylHighMixtures of mono/di-alkylated products.

References

  • Review of Phthalazine Synthesis: Molecules2006 , 11, 574–582.

  • Suzuki Coupling Protocols: BenchChem Protocols.

  • IEDDA / Tetrazine Chemistry: Polymer Chemistry2024 .

  • Minisci Alkylation: Chemical Science2018 , 9, 1448.

  • Sonogashira Conditions: Beilstein J. Org. Chem.2019 , 15, 2895–2905.

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,4-Difluorophthalazine

For Researchers, Scientists, and Drug Development Professionals Foreword Introduction to 1,4-Difluorophthalazine: A Molecule of Interest Phthalazine derivatives are integral to a wide array of pharmaceuticals, exhibiting...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Introduction to 1,4-Difluorophthalazine: A Molecule of Interest

Phthalazine derivatives are integral to a wide array of pharmaceuticals, exhibiting diverse biological activities. The introduction of fluorine atoms at the 1 and 4 positions of the phthalazine ring system is anticipated to modulate its electronic properties, metabolic stability, and receptor binding interactions. Understanding the precise three-dimensional arrangement of 1,4-difluorophthalazine is paramount for rational drug design and the development of structure-activity relationships (SAR). In the absence of direct empirical data, this guide will leverage data from analogous compounds and first-principles calculations to construct a detailed portrait of its molecular architecture.

Synthesis of 1,4-Difluorophthalazine: A Predictive Approach

The most plausible and industrially scalable route to 1,4-difluorophthalazine is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction.[1] The readily available precursor, 1,4-dichlorophthalazine, serves as the ideal starting material.[2][3][4][5]

Experimental Protocol: Halogen Exchange Fluorination

This protocol describes a generalized procedure for the synthesis of 1,4-difluorophthalazine from 1,4-dichlorophthalazine.

Materials:

  • 1,4-Dichlorophthalazine

  • Anhydrous potassium fluoride (KF)

  • Aprotic polar solvent (e.g., sulfolane, dimethylformamide)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide) (optional)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 1,4-dichlorophthalazine (1 equivalent).

  • Addition of Fluorinating Agent: Add anhydrous potassium fluoride (2.2-3.0 equivalents). The use of spray-dried KF is highly recommended to ensure high reactivity.

  • Solvent and Catalyst: Add the aprotic polar solvent (e.g., sulfolane) to the flask. If desired, a phase-transfer catalyst (0.1 equivalents) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to a high temperature (typically 180-230 °C) under an inert atmosphere.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1,4-difluorophthalazine.

Causality of Experimental Choices:

  • Aprotic Polar Solvent: Solvents like sulfolane are chosen for their high boiling points and ability to partially solubilize the fluoride salt, promoting the SNAr reaction.

  • Anhydrous Conditions: The presence of water can deactivate the fluoride nucleophile and lead to side reactions.

  • Excess KF: A stoichiometric excess of potassium fluoride is used to drive the reaction to completion.

  • Phase-Transfer Catalyst: While not always necessary, a phase-transfer catalyst can enhance the rate of reaction by transporting the fluoride anion from the solid phase to the organic phase.

Synthetic route to 1,4-difluorophthalazine.

Molecular Structure and Conformation: A Predictive Analysis

Lacking a definitive crystal structure for 1,4-difluorophthalazine, we can infer its key structural parameters by analogy to related molecules and through computational modeling.

Predicted Molecular Geometry from Analogous Structures

The crystal structure of substituted phthalazines reveals a generally planar ring system.[2][6][7] For instance, 1,4-dichlorophthalazine is a planar molecule.[2] It is therefore highly probable that 1,4-difluorophthalazine also possesses a planar bicyclic core. The C-F bond length in aromatic systems is typically around 1.35 Å. The C-C and C-N bond lengths within the phthalazine core are expected to be consistent with those of other aromatic heterocyclic systems.

Parameter Predicted Value for 1,4-Difluorophthalazine Basis for Prediction
Ring System PlanarBased on the known planarity of 1,4-dichlorophthalazine and other phthalazine derivatives.[2][6]
C-F Bond Length ~1.35 ÅTypical C(sp²)-F bond length in fluoroaromatic compounds.
C-N Bond Length ~1.33 ÅIn analogy with other nitrogen-containing aromatic heterocycles.
N-N Bond Length ~1.38 ÅIn analogy with other nitrogen-containing aromatic heterocycles.
Conformational Analysis via Computational Chemistry

Density Functional Theory (DFT) is a powerful tool for predicting the geometry and conformational preferences of molecules.[8][9] A conformational analysis of 1,4-difluorophthalazine can be performed to identify the lowest energy structure.

  • Initial Structure Generation: A 3D model of 1,4-difluorophthalazine is constructed using molecular modeling software.

  • Conformational Search: A systematic conformational search is performed to identify all possible low-energy conformers. For a rigid system like 1,4-difluorophthalazine, this is expected to be a straightforward process confirming the planar structure.

  • Geometry Optimization: The geometry of the most stable conformer is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[8]

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Analysis of Results: The optimized geometry provides predicted bond lengths, bond angles, and dihedral angles. The planarity of the molecule can be confirmed by examining the relevant dihedral angles.

Sources

Foundational

Physical and chemical properties of 1,4-Difluorophthalazine

Technical Whitepaper: 1,4-Difluorophthalazine Advanced Scaffold for Nucleophilic Aromatic Substitution in Medicinal Chemistry Executive Summary 1,4-Difluorophthalazine (CAS: 57542-42-4) is a specialized heteroaromatic bu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1,4-Difluorophthalazine Advanced Scaffold for Nucleophilic Aromatic Substitution in Medicinal Chemistry

Executive Summary

1,4-Difluorophthalazine (CAS: 57542-42-4) is a specialized heteroaromatic building block designed for high-precision medicinal chemistry.[1] Unlike its ubiquitous analog, 1,4-dichlorophthalazine, the difluoro derivative exploits the unique electronic properties of fluorine to accelerate Nucleophilic Aromatic Substitution (


) reactions. This guide provides a comprehensive technical analysis of its properties, synthesis via the Halex reaction, and its critical role in synthesizing phthalazine-based pharmacophores (e.g., PARP and VEGFR inhibitors) where conventional chlorinated scaffolds fail to provide sufficient reactivity.

Physical and Chemical Characterization

1,4-Difluorophthalazine is characterized by its enhanced electrophilicity at the C1 and C4 positions compared to the dichloro analog. This property is driven by the high electronegativity of fluorine, which inductively destabilizes the ground state while stabilizing the anionic Meisenheimer intermediate during nucleophilic attack.

Table 1: Physicochemical Properties
PropertyDataNotes
IUPAC Name 1,4-Difluorophthalazine
CAS Number 57542-42-4
Molecular Formula

Molecular Weight 166.13 g/mol
Appearance Off-white to pale yellow solidCrystalline form
Solubility Soluble in DMSO, DMF, DCM, EtOAcHydrolytically unstable; store under inert gas
Melting Point Not widely reportedEstimated range: 110–140°C (vs. 164°C for 1,4-dichloro)
Reactivity Profile High

susceptibility
Fluoride is a superior leaving group in

Spectroscopic Identification
  • 
    F NMR:  The definitive method for characterization. Expect a singlet signal typically around -60 to -70 ppm  (referenced to 
    
    
    
    ), indicating equivalent fluorine environments.
  • 
    H NMR:  Two multiplets in the aromatic region (AABB system) corresponding to the benzene ring protons, typically centered at 7.8–8.2 ppm .
    

Synthesis Strategy: The Halex Reaction

The industrial and laboratory standard for producing 1,4-difluorophthalazine is the Halogen Exchange (Halex) reaction. This process converts 1,4-dichlorophthalazine into the difluoro derivative using anhydrous potassium fluoride (KF).

Mechanism of Synthesis

The reaction proceeds via a concerted


 mechanism where fluoride ions displace chloride ions. The driving force is the formation of the stronger C-F bond and the precipitation of KCl in the organic solvent (lattice energy driving force).

HalexSynthesis Start 1,4-Dichlorophthalazine (Precursor) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate Heat (140°C) Sulfolane/DMSO Reagents Anhydrous KF Phase Transfer Catalyst (18-Crown-6) Reagents->Intermediate Product 1,4-Difluorophthalazine (Target) Intermediate->Product - KCl

Figure 1: Halex synthesis pathway converting the dichloro-precursor to the difluoro-target.

Chemical Reactivity: The Fluorine Effect

The primary utility of 1,4-difluorophthalazine lies in its superior reactivity profile. In


 reactions, the rate-determining step is often the initial nucleophilic attack and formation of the Meisenheimer complex.
  • Inductive Effect (-I): Fluorine is the most electronegative element, pulling electron density away from the ring carbons (C1/C4). This makes the ring highly electrophilic and susceptible to attack.

  • Meisenheimer Stabilization: The highly electronegative fluorine stabilizes the negative charge accumulation in the transition state more effectively than chlorine.

  • Leaving Group Ability: Although the C-F bond is strong, in

    
     kinetics with hard nucleophiles, the activation energy barrier for the attack is lower for fluoro-arenes, leading to faster reaction rates (often 10–100x faster than chloro-analogs).
    

SNArMechanism Substrate 1,4-Difluorophthalazine Complex Meisenheimer Complex (Stabilized by F) Substrate->Complex Fast Attack Nucleophile Nucleophile (Nu:) (e.g., Primary Amine) Nucleophile->Complex Product 1-Amino-4-fluorophthalazine Complex->Product Elimination LeavingGroup Fluoride Ion (F-) Complex->LeavingGroup

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr) showing the stabilization of the intermediate.

Experimental Protocols

Protocol A: Synthesis of 1,4-Difluorophthalazine (Halex Method)

Use this protocol to prepare the reagent from the commercially available dichloro-analog.

Reagents:

  • 1,4-Dichlorophthalazine (1.0 eq)

  • Potassium Fluoride (KF), spray-dried, anhydrous (4.0 eq)

  • 18-Crown-6 (0.1 eq) or Tetramethylammonium chloride (TMAC)

  • Solvent: Sulfolane (anhydrous) or DMSO

Procedure:

  • Drying: Flame-dry a round-bottom flask under argon. Add KF and dry under high vacuum at 150°C for 2 hours to remove trace water (Critical: Water inhibits the reaction).

  • Mixing: Cool to room temperature. Add 1,4-dichlorophthalazine, 18-crown-6, and anhydrous sulfolane.

  • Reaction: Heat the mixture to 140–150°C with vigorous stirring for 4–6 hours. Monitor by HPLC or

    
    F NMR (disappearance of starting material).
    
  • Workup: Cool to room temperature. Dilute with diethyl ether or DCM. Filter off the inorganic salts (KCl/KF).

  • Purification: Wash the organic filtrate with water (3x) to remove sulfolane. Dry over

    
    , filter, and concentrate.
    
  • Yield: Recrystallize from hexane/DCM if necessary.

Protocol B: Functionalization with Amines ( )

Use this protocol to attach a pharmacophore (e.g., a piperazine tail).

Procedure:

  • Dissolve 1,4-difluorophthalazine (1.0 mmol) in anhydrous THF or DMF.

  • Add

    
    -diisopropylethylamine (DIPEA) (1.2 eq).
    
  • Add the amine nucleophile (1.0 eq) dropwise at 0°C .

    • Note: The high reactivity of the fluoro-group allows this reaction to proceed at lower temperatures than the chloro-analog, preventing bis-substitution.

  • Stir at room temperature for 1–2 hours.

  • Quench with water and extract with EtOAc.

Applications in Drug Discovery

1,4-Difluorophthalazine serves as a "privileged scaffold" in the synthesis of inhibitors for various kinase and enzymatic targets.

  • PARP Inhibitors: Poly (ADP-ribose) polymerase inhibitors often contain a phthalazinone core. The difluoro-precursor allows for the sequential introduction of hydrazine (to close the phthalazinone ring) and a specific side chain.

  • VEGFR Inhibitors: Analogs of Vatalanib (PTK787) can be synthesized by displacing one fluorine with a substituted aniline and the other with a solubilizing group (e.g., pyridine or piperazine).

  • Fragment-Based Drug Design (FBDD): The

    
    F signal makes this molecule an excellent spy reporter for NMR-based screening, allowing researchers to detect binding events to proteins via chemical shift perturbations.
    

References

  • Synthesis of 1,4-Dichlorophthalazine (Precursor)

    • Source: Sigma-Aldrich Product Sheet & Applic
    • Link:

  • Halex Reaction Methodology (General Protocol)

    • Title: "Potassium fluoride/alumina mediated simple synthesis of Hantzsch 1,4-dihydropyridines" (Context on KF reactivity).
    • Source: ResearchGate / Chemical Communic
    • Link:

  • Fluorine in Medicinal Chemistry (

    
     Reactivity): 
    
    • Title: "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis" (Discusses F vs Cl reactivity).
    • Source: NIH / PMC.
    • Link:

  • CAS Registry Data

    • Title: 1,4-Difluorophthalazine (CAS 57542-42-4).
    • Source: BLD Pharm / CAS Common Chemistry.
    • Link:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1,4-Difluorophthalazine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: 1,4-Difluorophthalazine as a Privileged Scaffold in Medicinal Chemistry The phthalazine core is a s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: 1,4-Difluorophthalazine as a Privileged Scaffold in Medicinal Chemistry

The phthalazine core is a significant bicyclic heteroaromatic scaffold found in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antihypertensive, and anticancer properties.[2] The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity to target proteins.[3]

1,4-Difluorophthalazine emerges as a particularly attractive building block for the synthesis of novel drug candidates. The two fluorine atoms, positioned at electronically activated sites, serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile and regioselective introduction of a diverse range of functional groups, enabling the rapid generation of compound libraries for drug discovery programs. This guide provides a comprehensive overview of the SNAr reactions of 1,4-difluorophthalazine, including mechanistic insights and detailed protocols for its reaction with various nucleophiles.

The Mechanism and Regioselectivity of SNAr on 1,4-Difluorophthalazine

The SNAr reaction of 1,4-difluorophthalazine proceeds through a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the aromatic system and the nitrogen atoms of the phthalazine core. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

A crucial aspect of the reactivity of 1,4-difluorophthalazine is the regioselectivity of the nucleophilic attack. In dihalo-N-heterocyclic systems, such as the analogous 2,4-dichloroquinazoline, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[4] This preference is attributed to the greater ability of the adjacent nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed upon attack at the C4 position. By analogy, it is anticipated that the initial nucleophilic substitution on 1,4-difluorophthalazine will predominantly occur at the C1 or C4 position. The reaction conditions and the nature of the nucleophile can be modulated to favor either monosubstitution or disubstitution.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution reactions of 1,4-difluorophthalazine with representative oxygen-, nitrogen-, and sulfur-based nucleophiles. While these protocols are based on established procedures for analogous dihalophthalazines, they serve as a robust starting point for the optimization of specific transformations.

Protocol 1: Synthesis of 1-Alkoxy-4-fluorophthalazines via Reaction with O-Nucleophiles

This protocol describes the synthesis of 1-alkoxy-4-fluorophthalazines through the reaction of 1,4-difluorophthalazine with alcohols or phenols. The use of a suitable base is crucial for the deprotonation of the hydroxyl group, generating the more nucleophilic alkoxide or phenoxide.

Materials:

  • 1,4-Difluorophthalazine

  • Alcohol or Phenol (e.g., ethanol, phenol)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the alcohol or phenol (1.2 equivalents) in anhydrous DMF (10 mL per mmol of 1,4-difluorophthalazine), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Add a solution of 1,4-difluorophthalazine (1.0 equivalent) in anhydrous DMF (5 mL per mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-alkoxy-4-fluorophthalazine.

Protocol 2: Synthesis of 1-Amino-4-fluorophthalazines via Reaction with N-Nucleophiles

This protocol outlines the synthesis of 1-amino-4-fluorophthalazines by reacting 1,4-difluorophthalazine with primary or secondary amines. The reaction is typically carried out in a polar aprotic solvent and may or may not require an additional base, as the amine nucleophile can also act as a base to neutralize the liberated HF.

Materials:

  • 1,4-Difluorophthalazine

  • Primary or Secondary Amine (e.g., aniline, piperidine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,4-difluorophthalazine (1.0 equivalent) in anhydrous DMF (15 mL per mmol).

  • Add the amine (2.2 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 1-amino-4-fluorophthalazine.

Protocol 3: Synthesis of 1-Fluoro-4-(arylthio)phthalazines via Reaction with S-Nucleophiles

This protocol details the preparation of 1-fluoro-4-(arylthio)phthalazines through the reaction of 1,4-difluorophthalazine with thiols. A base is required to generate the highly nucleophilic thiolate anion.

Materials:

  • 1,4-Difluorophthalazine

  • Thiol (e.g., thiophenol)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 equivalents) in anhydrous DMF (10 mL per mmol of thiol), add the thiol (1.1 equivalents) at room temperature.

  • Stir the mixture for 20 minutes to form the thiolate.

  • Add a solution of 1,4-difluorophthalazine (1.0 equivalent) in anhydrous DMF (5 mL per mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water (40 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-fluoro-4-(arylthio)phthalazine.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the monosubstitution of 1,4-difluorophthalazine with various nucleophiles, based on analogous reactions with 1,4-dichlorophthalazine. It is important to note that reaction times and yields may vary depending on the specific nucleophile and reaction scale.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Expected Yield (%)
O-Nucleophiles PhenolNaHDMF25 - 504 - 1270 - 90
EthanolNaHTHF256 - 1665 - 85
N-Nucleophiles Aniline-DMF80 - 1008 - 1875 - 95
PiperidineK₂CO₃MeCN60 - 806 - 1280 - 98
S-Nucleophiles ThiophenolK₂CO₃DMF252 - 685 - 98
EthanethiolNaHDMF0 - 251 - 480 - 95

Visualizations

General Mechanism of SNAr on 1,4-Difluorophthalazine

Caption: General mechanism of the SNAr reaction on 1,4-difluorophthalazine.

Experimental Workflow for SNAr Reactions

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solvent and Base setup->reagents nucleophile Add Nucleophile reagents->nucleophile substrate Add 1,4-Difluorophthalazine nucleophile->substrate reaction Stir at Defined Temperature & Time substrate->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for SNAr reactions.

References

  • Alesawy, M. S., Al-Karmalawy, A. A., Elkaeed, E. B., Alswah, M., Belal, A., Taghour, M. S., & Eissa, I. H. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237. [Link]

  • Climesto, F., Fiasella, A., & Palomba, D. (2020). Recent Developments in the Chemistry of Phthalazines. Molecules, 25(18), 4236. [Link]

  • Wasfy, A. A. F., Aly, A. A., Behalo, M. S., & Mohamed, N. S. (2013). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Der Pharma Chemica, 5(2), 82-96. [Link]

  • Zheng, X., Li, Z., Wang, Y., You, T., & Xu, W. (2006). Synthesis and anticancer activities of novel 1,4-disubstituted phthalazines. Bioorganic & Medicinal Chemistry Letters, 16(18), 4885-4888. [Link]

Sources

Application

Application Note & Protocols: Leveraging 1,4-Difluorophthalazine for the Synthesis of Novel Heterocyclic Compounds

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1,4-difluorophthalazine as a versatile scaffold for the synthesis of novel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1,4-difluorophthalazine as a versatile scaffold for the synthesis of novel heterocyclic compounds. We delve into the underlying principles of its reactivity, focusing on nucleophilic aromatic substitution (SNAr), and provide validated, step-by-step protocols for reactions with various nucleophiles. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Strategic Value of the Phthalazine Core

The phthalazine moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent pharmacophore for engaging with biological targets.[1][3] Phthalazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[2][3]

1,4-Difluorophthalazine emerges as a particularly powerful building block for library synthesis and lead optimization. The fluorine atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, a consequence of fluorine's high electronegativity.[4][5] This reactivity is further enhanced by the electron-withdrawing effect of the two nitrogen atoms within the phthalazine ring system, which stabilize the negatively charged intermediate formed during the substitution process.[4][6] This guide will explore the practical application of this reactivity to construct diverse molecular architectures.

The Engine of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for functionalizing 1,4-difluorophthalazine is the SNAr mechanism. Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr on aryl halides proceeds via a two-step addition-elimination sequence.

Causality of the Mechanism:

  • Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom. This step is possible because the phthalazine ring is "electron-deficient," a direct result of the pull from the ring nitrogens.

  • Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is the linchpin of the entire process. The negative charge is delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atoms. This delocalization lowers the activation energy of this first, typically rate-determining, step.[4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a competent leaving group.

The high reactivity of C-F bonds in this context is somewhat counterintuitive, as the C-F bond is the strongest carbon-halogen bond. However, in SNAr, the bond-breaking step is not rate-determining.[4] Instead, fluorine's intense inductive electron-withdrawing effect makes the attached carbon highly electrophilic and susceptible to the initial nucleophilic attack, thus accelerating the reaction. The order of reactivity for halogens in SNAr is typically F > Cl > Br > I.[4]

Caption: The addition-elimination pathway for SNAr reactions.

Experimental Protocols: A Modular Approach

The sequential displacement of the two fluorine atoms allows for the synthesis of both symmetrical (A-B-A) and unsymmetrical (A-B-C) derivatives by carefully controlling stoichiometry and reaction conditions.

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for the synthesis and purification of novel phthalazine derivatives from 1,4-difluorophthalazine.

workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Characterization reagents Combine 1,4-Difluorophthalazine, Nucleophile, Base (if needed), and Solvent reaction Heat under Inert Atmosphere (e.g., N2 or Ar) reagents->reaction quench Cool and Quench Reaction (e.g., add water/ice) reaction->quench extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (e.g., Column Chromatography, Recrystallization) concentrate->purify analyze Confirm Structure (NMR, MS, IR) purify->analyze

Caption: Standard laboratory workflow for synthesis and purification.

Protocol 1: Synthesis of Aminophthalazines (N-Nucleophiles)

Reactions with nitrogen nucleophiles such as primary and secondary amines are generally high-yielding and form the basis for many drug discovery programs.[1][8]

Rationale:

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dioxane is used to dissolve the reactants and stabilize the charged Meisenheimer intermediate.[2]

  • Base: A non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is often added to scavenge the HF produced during the reaction, driving the equilibrium towards the product. For less basic amines, a stronger base like K₂CO₃ may be required.

  • Temperature: Heating is typically required to overcome the activation energy of the initial nucleophilic attack. Temperatures between 80-120 °C are common.[2]

Step-by-Step Protocol (Mono-substitution):

  • To a solution of 1,4-difluorophthalazine (1.0 eq) in anhydrous DMF (0.2 M), add the amine nucleophile (1.1 eq) and triethylamine (1.5 eq).

  • Stir the mixture under an inert atmosphere (N₂) at 100 °C for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • A precipitate will often form. Collect the solid by filtration, wash with water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure mono-substituted aminophthalazine.

For Di-substitution: Use >2.2 equivalents of the amine and >3.0 equivalents of the base, and extend the reaction time or increase the temperature as needed.

Nucleophile ExampleProduct TypeTypical ConditionsExpected Yield
AnilineMono-anilinoDMF, TEA, 100 °C, 6h85-95%
PiperidineDi-piperidinoDioxane, K₂CO₃, 110 °C, 12h80-90%
p-PhenylenediamineMono- or Di-aminoButanol, RefluxVariable
Protocol 2: Synthesis of Alkoxy/Aryloxyphthalazines (O-Nucleophiles)

Oxygen nucleophiles require deprotonation with a suitable base to generate the more potent alkoxide or phenoxide species.

Rationale:

  • Base: A strong base like sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃) is essential. NaH is used for less acidic alcohols, while K₂CO₃ is often sufficient for more acidic phenols.[9] The choice of base prevents the reversible protonation of the nucleophile by any generated acid.

  • Solvent: Anhydrous solvents like THF (for NaH) or DMF/Acetonitrile (for K₂CO₃) are critical to prevent quenching the base and alkoxide/phenoxide.

Step-by-Step Protocol:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of the alcohol/phenol (1.1 eq) in THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Add a solution of 1,4-difluorophthalazine (1.0 eq) in THF to the generated nucleophile.

  • Heat the reaction mixture to reflux (approx. 65 °C) and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Cool to 0 °C and carefully quench the reaction by the slow addition of water.

  • Perform a standard aqueous workup and purification as described in Protocol 3.2.

Nucleophile ExampleBaseTypical ConditionsExpected Yield
PhenolK₂CO₃Acetonitrile, Reflux, 8h90-98%
Benzyl AlcoholNaHTHF, Reflux, 10h75-85%
4-HydroxyphenylureaK₂CO₃Acetonitrile, Reflux70-85%
Protocol 3: Synthesis of Thioetherphthalazines (S-Nucleophiles)

Thiols are excellent nucleophiles due to the high polarizability of sulfur and generally react under milder conditions than their oxygen counterparts.[10]

Rationale:

  • Nucleophilicity: Thiolate anions (RS⁻), formed in the presence of a mild base, are exceptionally potent nucleophiles for SNAr reactions.[11]

  • Conditions: The reactions often proceed smoothly at room temperature or with gentle heating, minimizing potential side reactions.

Step-by-Step Protocol:

  • Dissolve the thiol (1.1 eq) and 1,4-difluorophthalazine (1.0 eq) in DMF.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. If the reaction is sluggish, warm to 50-60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and purification as described in Protocol 3.2.

Nucleophile ExampleBaseTypical ConditionsExpected Yield
ThiophenolK₂CO₃DMF, 25 °C, 2h>95%
1-DodecanethiolTEADMF, 60 °C, 4h85-95%

Characterization Data

Successful synthesis should be confirmed by a suite of analytical techniques.

TechniqueExpected Observations for a Mono-substituted Product
¹H NMR Aromatic signals corresponding to the phthalazine core (approx. 7.7-8.5 ppm) and signals from the newly introduced nucleophile's protons.[12]
¹⁹F NMR A singlet or multiplet corresponding to the remaining fluorine atom on the phthalazine ring.
¹³C NMR Signals for the phthalazine carbons (approx. 125-155 ppm), including the C-F carbon (with a large ¹JCF coupling constant) and the newly formed C-Nu carbon.[12]
Mass Spec (HRMS) The calculated exact mass of the desired product should be observed, confirming the molecular formula.[12]

References

  • ResearchGate. (2025). Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. Available from: [Link]

  • Professor Dave Explains. (2021). Heterocycles Part 1: Furan, Thiophene, and Pyrrole. YouTube. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Available from: [Link]

  • ResearchGate. (2024). (PDF) Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]

  • Thieme. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). 1. Nucleophilicity of Sulfur Compounds. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available from: [Link]

  • Dr. Shyama Prasad Mukherjee University. (n.d.). III. Heterocyclic Compounds. Available from: [Link]

  • ResearchGate. (n.d.). The reactions of 7 a with different N‐, O‐, and S‐nucleophiles. Available from: [Link]

  • ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF. Available from: [Link]

  • IJRPR. (2022). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Available from: [Link]

  • YouTube. (2018). Sulfur Nucleophiles, Hydrogen Nucleophiles, Carbon Nucelophiles, and the Wittig Reaction. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Transition‐Metal‐Free Difunctionalization of Sulfur Nucleophiles. Available from: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). The Effects of Sulfur Substitution for the Nucleophile and Bridging Oxygen Atoms in Reactions of Hydroxyalkyl Phosphate Esters. Available from: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

Sources

Method

Application Note: 1,4-Difluorophthalazine in Cancer Drug Discovery

This guide details the application of 1,4-Difluorophthalazine (CAS 57542-42-4) as a high-value electrophilic scaffold in the discovery of antineoplastic agents. Unlike its chlorinated analog, the 1,4-difluoro derivative...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1,4-Difluorophthalazine (CAS 57542-42-4) as a high-value electrophilic scaffold in the discovery of antineoplastic agents. Unlike its chlorinated analog, the 1,4-difluoro derivative offers superior reactivity for Nucleophilic Aromatic Substitution (


), enabling the rapid synthesis of 1,4-disubstituted phthalazine libraries—a privileged pharmacophore in kinase inhibition (VEGFR, Aurora A/B).

Executive Summary

The phthalazine moiety is a cornerstone in medicinal chemistry, serving as the core scaffold for approved oncology drugs like Vatalanib (PTK787) and Olaparib . While 1,4-dichlorophthalazine is the standard industrial precursor, 1,4-Difluorophthalazine represents a "precision tool" for research. Its highly polarized C-F bonds lower the activation energy for


 reactions, allowing researchers to introduce sensitive, sterically hindered, or deactivated nucleophiles (amines, thiols, alkoxides) under milder conditions. This guide outlines the protocols for utilizing this scaffold to generate 1,4-bis(heteroatom-substituted)phthalazines , a class of potent Aurora kinase and VEGFR inhibitors.
Chemical Rationale & Mechanism
The Fluorine Advantage in

In electron-deficient heterocycles like phthalazine, the rate-determining step of


 is the formation of the Meisenheimer complex. Fluorine, being the most electronegative element, inductively stabilizes this anionic intermediate (

-complex) more effectively than chlorine, despite the stronger C-F bond.
  • Result: Faster reaction kinetics at lower temperatures.

  • Selectivity: The high reactivity allows for controlled sequential substitution . The first fluorine can be displaced at

    
     to 
    
    
    
    , leaving the second fluorine intact for a subsequent, different nucleophilic attack. This is critical for synthesizing "asymmetric" inhibitors (e.g.,
    
    
    ).

SNAr_Mechanism Start 1,4-Difluorophthalazine (Electrophile) Complex Meisenheimer Complex (Stabilized by F) Start->Complex Fast Addition Nu1 Nucleophile 1 (R1-NH2) Nu1->Complex Inter Mono-substituted Intermediate Complex->Inter Elimination of F- Final 1,4-Disubstituted Phthalazine Drug Inter->Final Step 2: High Temp + Nu2 Nu2 Nucleophile 2 (R2-NH2) Nu2->Final

Figure 1: Mechanism of Sequential Nucleophilic Aromatic Substitution (


) on 1,4-Difluorophthalazine.
Experimental Protocols
Protocol A: Sequential Synthesis of Asymmetric Kinase Inhibitors

Objective: Synthesize a library of 1-amino-4-arylamino-phthalazines (Aurora Kinase A inhibitors). Reagents:

  • Substrate: 1,4-Difluorophthalazine (1.0 eq)

  • Nucleophile 1: Aniline derivative (e.g., 3-chloroaniline) (1.0 eq)

  • Nucleophile 2: Aliphatic amine (e.g., N-methylpiperazine) (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) or

    
    
    
  • Solvent: DMSO (anhydrous) or DMF

Step-by-Step Methodology:

  • Preparation of Solution A (Substrate):

    • Dissolve 166 mg (1.0 mmol) of 1,4-Difluorophthalazine in 5 mL of anhydrous DMSO in a round-bottom flask.

    • Cool the solution to

      
        using an ice bath. Critical: Low temperature prevents double substitution.
      
  • First Substitution (

    
     1): 
    
    • Add DIPEA (1.2 mmol, 209 µL) to the solution.

    • Dropwise add Nucleophile 1 (1.0 mmol) dissolved in 2 mL DMSO over 15 minutes.

    • Stir at

      
       for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
      
    • Checkpoint: Monitor reaction by TLC (Hexane/EtOAc 7:3) or LC-MS. The mono-fluoro intermediate should be the dominant peak.

  • Isolation of Intermediate (Optional but Recommended):

    • Pour reaction mixture into 50 mL ice water.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Note: If the intermediate is unstable, proceed directly to Step 4 (One-Pot Protocol).

  • Second Substitution (

    
     2): 
    
    • Re-dissolve the mono-fluoro intermediate in DMSO (or use the crude mixture).

    • Add Nucleophile 2 (1.2 mmol) and excess base (2.0 eq).

    • Heat the reaction mixture to

      
        for 4–6 hours. Fluorine at C4 is less reactive after the first substitution due to electron donation from the first amine.
      
  • Work-up & Purification:

    • Cool to RT and quench with water. Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      .
      
    • Purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

Protocol B: In Vitro Biological Evaluation (VEGFR2 Kinase Assay)

Objective: Validate the inhibitory potential of the synthesized phthalazine derivatives.

Materials:

  • Recombinant Human VEGFR2 (KDR) Kinase domain.

  • HTRF® Kinase Assay Kit (Cisbio) or ADP-Glo™ (Promega).

  • Substrate: Poly(Glu,Tyr) 4:1.

  • ATP (Ultrapure).

Workflow:

  • Compound Preparation: Prepare 10 mM stock solutions of synthesized phthalazines in 100% DMSO. Perform 3-fold serial dilutions (10 µM to 0.1 nM).

  • Enzyme Mix: Dilute VEGFR2 enzyme (0.2 ng/µL) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Brij-35).
    
  • Reaction Assembly:

    • Add 2 µL of Compound to 384-well plate.

    • Add 4 µL of Enzyme Mix. Incubate for 10 min at RT (to detect Type I/II binding).

    • Add 4 µL of Substrate/ATP Mix (ATP concentration =

      
       value, typically 10 µM).
      
  • Incubation: Shake plate for 1 hour at RT.

  • Detection: Add detection reagents (e.g., ADP-Glo reagent) and read luminescence/fluorescence on a multimode plate reader (e.g., EnVision).

  • Data Analysis: Plot Dose-Response curves (Log[Inhibitor] vs. % Activity) to calculate

    
     using GraphPad Prism (Non-linear regression, sigmoidal dose-response).
    
Data Presentation & Analysis

Table 1: Comparative Reactivity of Phthalazine Precursors

PrecursorLeaving Group

Reactivity
Temp (Step 1)Temp (Step 2)Application Suitability
1,4-Difluorophthalazine Fluoride (

)
High

to


Sensitive amines, rapid library gen.
1,4-Dichlorophthalazine Chloride (

)
Moderate


Industrial scale, stable amines.

Troubleshooting Guide:

  • Problem: Formation of symmetric by-product (bis-substitution) during Step 1.

    • Solution: Lower temperature to

      
       and add Nucleophile 1 very slowly (syringe pump). Ensure 1,4-difluorophthalazine is in excess.
      
  • Problem: Low yield in Step 2.

    • Solution: The first amine donates electrons into the ring, deactivating the second position. Increase temperature to

      
       (microwave irradiation recommended) or use a stronger base (
      
      
      
      ).
Structural Pharmacophore Visualization

Understanding why we synthesize these molecules is crucial. The phthalazine nitrogen atoms act as hydrogen bond acceptors in the hinge region of the kinase ATP-binding pocket.

Pharmacophore Hinge Kinase Hinge Region (Glu/Cys backbone) N_atoms Phthalazine N2/N3 (H-Bond Acceptors) Hinge->N_atoms H-Bonding Sub1 C1 Substituent (Hydrophobic Pocket) N_atoms->Sub1 Scaffold Sub4 C4 Substituent (Solvent Exposed/Solubilizing) N_atoms->Sub4 Scaffold

Figure 2: Binding Mode of 1,4-Disubstituted Phthalazines in Kinase Active Sites.

References
  • Synthesis of Phthalazine Derivatives

    • Title: Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Mechanistic Insight (

    
    ): 
    
    • Title: Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups.
    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Clinical Context (Vatalanib)

    • Title: Vatalanib (PTK787/ZK 222584) - A Pan-VEGFR Inhibitor.
    • Source:Clinical Cancer Research.
    • URL:[Link]

  • Reagent Data

    • Title: 1,4-Difluorophthalazine Product Information (CAS 57542-42-4).[1][2][3][4][5]

    • Source:BLD Pharm.[1]

Sources

Application

Application Note: Strategic Palladium-Catalyzed Cross-Coupling of 1,4-Difluorophthalazine

This Application Note is designed for researchers and process chemists working with electron-deficient heterocycles. It addresses the specific challenge of performing Palladium-catalyzed cross-coupling on 1,4-Difluoropht...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with electron-deficient heterocycles. It addresses the specific challenge of performing Palladium-catalyzed cross-coupling on 1,4-Difluorophthalazine , a substrate that sits at the difficult intersection of high nucleophilic susceptibility (


) and high C-F bond strength (resistance to oxidative addition).

Part 1: Executive Summary & Mechanistic Insight

The Substrate Paradox

1,4-Difluorophthalazine presents a unique challenge in transition-metal catalysis. The phthalazine core is highly electron-deficient due to the two nitrogen atoms (


 bond), which pulls electron density from the ring.
  • The Opportunity: This electron deficiency makes the C-F bond slightly more susceptible to oxidative addition than in neutral fluoroarenes (like fluorobenzene).

  • The Problem: The same electron deficiency makes the ring extremely reactive towards Nucleophilic Aromatic Substitution (

    
    ). Standard basic conditions used in Suzuki or Sonogashira coupling (e.g., 
    
    
    
    ,
    
    
    ) often trigger the displacement of the fluoride by the solvent (ROH) or the nucleophile before the Palladium can insert.
Mechanistic Pathway: C-F vs. C-Cl

To achieve successful cross-coupling, one must kinetically favor the Palladium cycle over the background


 reaction.
Feature1,4-Difluorophthalazine1,4-Dichlorophthalazine (Standard)
Bond Energy (C-X) ~115 kcal/mol (Strong)~80 kcal/mol (Weak)
Oxidative Addition Rate-limiting, requires

Fast, facile with standard


Background
Very High (Fast hydrolysis/alkoxylation)Moderate
Preferred Catalyst Ni(COD)₂ or Pd-NHC (Specialized)Pd(PPh₃)₄ or Pd(dppf)Cl₂

Part 2: Experimental Protocols

Protocol A: Direct Defluorinative Suzuki-Miyaura Coupling

Use this protocol if you are restricted to the 1,4-difluoro substrate and cannot switch to the chloro-analog.

Principle: This method utilizes a bulky, electron-rich phosphine ligand to facilitate the difficult oxidative addition into the C-F bond while using anhydrous conditions to prevent hydrolysis.

Reagents:

  • Substrate: 1,4-Difluorophthalazine (1.0 equiv)

  • Coupling Partner: Arylboronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: PCy3 (Tricyclohexylphosphine) or BrettPhos (10 mol%)

  • Base:

    
     (anhydrous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon. Moisture is the enemy here; water will hydrolyze the C-F bond to the phthalazinone.

  • Solvent Degassing: Sparge anhydrous 1,4-Dioxane with Argon for 30 minutes.

  • Catalyst Pre-complexation: In a glovebox (or under strict Argon counterflow), add

    
     and the Phosphine ligand. Add 1 mL of solvent and stir for 10 mins at RT to generate the active 
    
    
    
    species.
  • Reaction Assembly: Add 1,4-Difluorophthalazine, the arylboronic acid, and finely ground anhydrous

    
    .
    
  • Execution: Seal the vessel. Heat to 110°C for 16–24 hours.

    • Note: If using Microwave irradiation, heat to 130°C for 1 hour.

  • Workup: Cool to RT. Filter through a pad of Celite to remove palladium black and salts. Wash with EtOAc.

  • Purification: Concentrate and purify via Flash Chromatography (Hexanes/EtOAc). Expect unreacted starting material if the catalyst deactivates.

Critical Control Point: If you observe the formation of 4-fluorophthalazin-1(2H)-one , your solvent was wet, or the base was too hygroscopic. Switch to


 as the base to minimize hydroxide generation.
Protocol B: The "Halogen-Switch" Strategy (Recommended)

This is the industry-standard approach. It converts the difficult C-F coupling into a robust C-Cl coupling.

Phase 1: Conversion (if starting from Dione) If you have the dione, do not make the difluoro. Make the dichloro using


 (Reflux, 4h).

Phase 2: Selective Monocoupling of 1,4-Dichlorophthalazine Reagents:

  • Substrate: 1,4-Dichlorophthalazine[1][2]

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2M aqueous)
    
  • Solvent: DME (Dimethoxyethane)

Methodology:

  • Dissolve 1,4-dichlorophthalazine in DME.

  • Add 0.95 equivalents of Boronic acid. Using a slight deficit of boronic acid prevents double-coupling.

  • Add catalyst and base.

  • Heat to 80°C for 4 hours.

  • Result: High yield of the mono-arylated product (1-chloro-4-arylphthalazine). The remaining chlorine is now deactivated but can be coupled in a second step using harsher conditions (SPhos, 100°C).

Part 3: Data & Visualization

Comparative Reactivity Matrix
ParameterProtocol A (Direct C-F)Protocol B (C-Cl Route)
Catalytic Cycle

(Slow/Hard)

(Fast/Easy)
Ligand Requirement Specialized (PCy3, BrettPhos)Generic (

, dppf)
Major Byproduct Hydrolysis (Phthalazinone)Homocoupling of Boronic Acid
Scalability Low (<1g recommended)High (kg scale proven)
Success Rate Moderate (Substrate dependent)Very High
Reaction Pathway Diagram

The following diagram illustrates the competition between the desired Cross-Coupling and the parasitic


 / Hydrolysis pathways.

Phthalazine_Pathways Start 1,4-Difluorophthalazine Pd_Complex L-Pd(0) Species (Electron Rich) Start->Pd_Complex High Temp Nu_Attack Nucleophilic Attack (ROH / OH- / R-NH2) Start->Nu_Attack Basic Conditions Switch Chemical Exchange (POCl3 or LiCl) Start->Switch Recommended OxAdd Oxidative Addition (Rate Limiting) Pd_Complex->OxAdd Requires Bulky Ligand TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet Product 1-Fluoro-4-Arylphthalazine (Coupled Product) TransMet->Product Reductive Elim. Byproduct 1-Fluoro-4-Alkoxyphthalazine (Dead End for Pd) Nu_Attack->Byproduct Fast Kinetics Dichloro 1,4-Dichlorophthalazine Switch->Dichloro EasyCouple Standard Suzuki (Pd(PPh3)4) Dichloro->EasyCouple EasyCouple->Product High Yield

Figure 1: Strategic Decision Tree for Phthalazine Functionalization. Note the high risk of


 (Red path) when attempting direct C-F coupling.

Part 4: Troubleshooting & Optimization

  • Catalyst Poisoning: Phthalazines are nitrogen-rich. The N-atoms can coordinate to Pd, shutting down the cycle.

    • Solution: Use High Catalyst Loading (5-10%) or strongly binding ligands (NHCs like IPr) that outcompete the phthalazine nitrogen.

  • Regioselectivity: In 1,4-difluorophthalazine, both positions are identical. Once the first coupling occurs, the second position becomes less reactive (the ring becomes more electron-rich).

    • Observation: Monocoupling is naturally favored. To achieve bis-coupling, increase temperature to 120°C and use 2.5 equiv of boronic acid.

  • Alternative Metals: If Pd fails to activate the C-F bond, switch to Nickel .

    • Protocol:

      
       (10 mol%) + 
      
      
      
      (20 mol%). Nickel is significantly better at activating C-F bonds due to its smaller atomic radius and higher affinity for fluorine.

References

  • General C-F Activation: Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews.[3] Link

  • Suzuki Coupling of Chlorophthalazines: Guery, S., et al. (2001). Synthesis of 4-aryl-1-(4-methylpiperazin-1-yl) phthalazines by Suzuki-type cross-coupling reaction. Synthesis.[2][4][5][6][7][8] Link

  • Mechanism of Fluoro-Heterocycle Activation: Widdowson, D. A., & Wilhelm, R. (2003). Palladium-catalyzed cross-coupling of fluoroarenes.[9] Chemical Communications. Link

  • Phthalazine Scaffold Properties: PubChem Compound Summary for 1,4-Dichlorophthalazine. National Center for Biotechnology Information. Link

Sources

Method

Application Note: Protocol for Nucleophilic Substitution with Amines on 1,4-Difluorophthalazine

Executive Summary The 1,4-diaminophthalazine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for several PARP inhibitors (e.g., Olaparib analogs) and kinase inhibitors. While 1,4-d...

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary

The 1,4-diaminophthalazine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for several PARP inhibitors (e.g., Olaparib analogs) and kinase inhibitors. While 1,4-dichlorophthalazine is a common precursor, 1,4-difluorophthalazine offers distinct advantages: significantly higher electrophilicity at the C1/C4 positions and the ability to drive substitution with sterically hindered or electron-deficient amines under milder conditions.

This guide details the protocols for the regioselective nucleophilic aromatic substitution (


) of 1,4-difluorophthalazine. It addresses the primary challenge in this chemistry: controlling the reaction to stop at the mono-substituted intermediate or driving it to the asymmetric di-substituted product without polymerization or hydrolysis.

Scientific Foundation & Mechanism

The "Fluorine Effect" in

Contrary to standard nucleophilic substitutions (


/

) where iodine or bromine are superior leaving groups, fluorine is often the preferred leaving group for

reactions on electron-deficient heterocycles.
  • Mechanism: The reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex.

  • Causality: The high electronegativity of fluorine inductively destabilizes the ground state while stabilizing the anionic transition state (Meisenheimer complex) at the ipso carbon. This lowers the activation energy for the rate-determining step (nucleophilic attack).

  • Implication: 1,4-difluorophthalazine reacts roughly 10–100x faster than its dichloro counterpart, requiring strict temperature control to prevent immediate double substitution.

Reaction Pathway Visualization

The following diagram illustrates the stepwise substitution pathway and the critical decision points for mono- vs. di-substitution.

ReactionPathway cluster_conditions Selectivity Control SM 1,4-Difluorophthalazine Complex Meisenheimer Complex SM->Complex + Amine A (RDS) Mono Mono-Amine (Intermediate) Complex->Mono - F⁻ (Fast) BisSym Sym. Bis-Amine (Homodimer) Mono->BisSym + Amine A (High Temp/Excess) BisAsym Asym. Bis-Amine (Heterodimer) Mono->BisAsym + Amine B (Sequential Addition)

Figure 1: Stepwise


 pathway. The formation of the Mono-Amine deactivates the ring slightly, but the second fluorine remains reactive enough for substitution at elevated temperatures.

Critical Experimental Parameters

To ensure reproducibility, the following parameters must be optimized based on the nucleophilicity of the amine.

ParameterRecommendationRationale
Solvent DMSO or NMP High dielectric constant stabilizes the polar transition state. DMSO is preferred for difficult amines; IPA (Isopropyl alcohol) is excellent for workup (product crashes out).
Base DIPEA (2-3 eq)Scavenges HF generated. Non-nucleophilic nature prevents side reactions.

is a heterogeneous alternative for acid-sensitive substrates.
Temperature 0°C (Mono) vs. 80-100°C (Bis)Low temp kinetically traps the mono-species. High temp overcomes the resonance deactivation from the first amine donation.
Stoichiometry 0.95 eq Amine (Mono)Using a slight deficit of amine prevents over-reaction. Unreacted starting material is easier to remove than removing bis-product from mono-product.

Detailed Protocols

Protocol A: Synthesis of Mono-Substituted Phthalazines

Target: Creating a scaffold for further diversification (e.g., library generation).

Reagents:

  • 1,4-Difluorophthalazine (1.0 equiv)

  • Amine A (0.95 equiv)

  • DIPEA (1.5 equiv)

  • Solvent: DMSO (anhydrous) or THF (if amine is highly soluble)

Step-by-Step Methodology:

  • Preparation: Dissolve 1,4-difluorophthalazine (1.0 g, 6.0 mmol) in DMSO (10 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: The difluoro core is hyper-reactive; room temperature addition often leads to ~10% bis-substitution immediately.

  • Addition: Mix Amine A (5.7 mmol, 0.95 equiv) with DIPEA (9.0 mmol) in DMSO (2 mL). Add this mixture dropwise to the phthalazine solution over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

  • Monitoring: Check via LC-MS or TLC. The mono-product usually appears more polar than the starting material but less polar than the bis-product.

  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into ice-cold water (50 mL) with vigorous stirring.

    • The mono-substituted product typically precipitates as a solid.

    • Filter, wash with water (3x) and cold hexanes (to remove residual starting material).

    • Dry under vacuum.[1]

  • Purification: If no precipitate forms (rare), extract with EtOAc, wash with brine, and purify via flash chromatography (Hex/EtOAc).

Protocol B: Synthesis of Asymmetric 1,4-Diaminophthalazines

Target: Final drug candidates (e.g., Olaparib analogs).

Reagents:

  • Mono-substituted Phthalazine (Intermediate from Protocol A) (1.0 equiv)

  • Amine B (1.2 - 1.5 equiv)

  • Base:

    
     (3.0 equiv) or TEA (3.0 equiv)
    
  • Solvent: DMSO or NMP

Step-by-Step Methodology:

  • Setup: Dissolve the Mono-substituted intermediate in DMSO (concentration ~0.2 M).

  • Addition: Add Amine B (1.5 equiv) and Base.

  • Heating: Heat the reaction to 80–100°C .

    • Note: The first amino group donates electron density into the ring (resonance), deactivating the C4 position. Thermal energy is required to force the second substitution.

  • Timecourse: Reaction typically requires 4–12 hours. Monitor consumption of the mono-species by HPLC.

  • Workup:

    • Dilute with water.

    • Extract with EtOAc or DCM (Note: Phthalazines can be polar; 10% MeOH in DCM may be needed for extraction).

    • Wash organic layer with LiCl (5% aq) to remove DMSO.

  • Purification: Reverse-phase preparative HPLC is recommended for final library compounds to ensure removal of trace salts and solvents.

Troubleshooting & Optimization Logic

Use the following logic flow to troubleshoot low yields or selectivity issues.

Optimization Problem Identify Problem OverSub Issue: >10% Bis-product formed during Mono synthesis Problem->OverSub NoReact Issue: Low Conversion of Amine B Problem->NoReact Hydrolysis Issue: Hydrolysis to Phthalazinone (OH) Problem->Hydrolysis Soln1 Action: Lower Temp to -20°C Slow addition rate OverSub->Soln1 Soln2 Action: Switch solvent to NMP Increase Temp to 120°C NoReact->Soln2 Soln3 Action: Dry solvent (sieves) Use DIPEA instead of K2CO3 Hydrolysis->Soln3

Figure 2: Troubleshooting decision tree for common


 pitfalls.

Key QC Checkpoints:

  • 
    -NMR:  The starting material has a singlet at ~ -110 to -120 ppm (depending on solvent). The mono-product will show a shifted fluorine peak. The bis-product will have no fluorine signal. This is the fastest way to determine conversion.
    
  • Solubility: If the mono-product precipitates during the reaction (in DMSO), it prevents over-substitution. This is a desirable "self-protecting" mechanism.

References

  • Mechanistic Basis of Fluorine in

    
    : 
    
    • Chambers, R. D., et al. "Nucleophilic aromatic substitution in polyfluoroarenes."[2] Journal of the Chemical Society, Perkin Transactions 1, (1996).

  • Phthalazine Scaffold Synthesis (Olaparib Context)

    • Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 51.20 (2008): 6581-6591.

  • Regioselectivity in Heterocyclic

    
    : 
    
    • Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles: A Guide to Regioselectivity." Journal of Organic Chemistry, 84.10 (2019).

  • General Protocol for Amination of Halophthalazines

    • Eldehna, W. M., et al. "Design, synthesis and anticancer activity of certain novel 1,4-disubstituted phthalazine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 32.1 (2017).

Sources

Application

Application Note: Derivatization of 1,4-Difluorophthalazine for Material Science Applications

Part 1: Core Directive & Strategic Overview The "Electron-Deficient Hub" Strategy 1,4-Difluorophthalazine (1,4-DFP) represents a specialized class of -deficient heteroaromatic building blocks . Unlike its chlorinated cou...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Overview

The "Electron-Deficient Hub" Strategy

1,4-Difluorophthalazine (1,4-DFP) represents a specialized class of


-deficient heteroaromatic building blocks . Unlike its chlorinated counterpart, the fluorinated analog offers unique kinetic advantages in Nucleophilic Aromatic Substitution (

)
. The high electronegativity of fluorine, combined with the strong electron-withdrawing nature of the diazine ring (N=N), activates the C1 and C4 positions toward rapid, catalyst-free substitution by nucleophiles.

For material scientists, 1,4-DFP is not merely a reagent but a structural node used to construct:

  • Covalent Organic Frameworks (COFs): Specifically dioxin-linked or amine-linked porous networks.

  • n-Type Organic Semiconductors: Electron-transport materials for OLEDs and OTFTs.

  • Push-Pull Chromophores: Tunable fluorescent dyes via donor-acceptor (D-A) coupling.

Part 2: Scientific Integrity & Logic (Mechanistic Basis)

The Kinetic Advantage of Fluorine in

Contrary to


/

mechanisms where iodine/bromine are superior leaving groups, in

reactions on highly electron-deficient heterocycles, fluorine is often the superior leaving group .[1]
  • Mechanism: The rate-determining step is the nucleophilic attack, forming a resonance-stabilized Meisenheimer complex (anionic intermediate).

  • Causality: The high electronegativity of fluorine inductively stabilizes this transition state (

    
    -complex) more effectively than chlorine or bromine.
    
  • Outcome: 1,4-DFP reacts under milder conditions (lower temperature, weaker bases) than 1,4-dichlorophthalazine, preserving sensitive functional groups in complex material synthesis.

Reaction Pathway Visualization

The following diagram illustrates the sequential substitution pathway, critical for controlling mono- vs. bis-functionalization.

SNAr_Mechanism Start 1,4-Difluorophthalazine (Highly Activated) Inter Meisenheimer Complex (Transition State) Start->Inter Fast Attack Nu1 Nucleophile 1 (R-NH2 / Ar-OH) Nu1->Inter Mono Mono-Substituted Product (Still Activated) Inter->Mono -HF Bis Bis-Substituted Product (COF / Polymer / Dye) Mono->Bis Slower Attack (Requires Heat/Base) Nu2 Nucleophile 2 (Linker/Capping Agent) Nu2->Bis

Figure 1: Sequential Nucleophilic Aromatic Substitution (


) pathway for 1,4-difluorophthalazine. Note the kinetic differentiation allowing stepwise functionalization.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1,4-Difluorophthalazine (Precursor Prep)

Since 1,4-DFP is rarely available commercially, it must be synthesized from 1,4-dichlorophthalazine via Halex reaction.

Reagents:

  • 1,4-Dichlorophthalazine (1.0 eq)

  • Potassium Fluoride (KF), spray-dried (5.0 eq)

  • 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (catalyst)

  • Solvent: Sulfolane or dry DMSO

Procedure:

  • Drying: Dry KF in a vacuum oven at 150°C for 24 hours (Critical: trace water kills the reaction).

  • Setup: In a glovebox or under Argon, charge a pressure vessel with 1,4-dichlorophthalazine, dry KF, and catalyst.

  • Reaction: Add dry Sulfolane. Seal and heat to 180°C for 12-24 hours.

  • Workup: Cool to RT. Dilute with diethyl ether (precipitates salts). Filter. Wash filtrate with water (3x) to remove Sulfolane.

  • Purification: Recrystallize from hexane/DCM or sublime under vacuum.

    • Yield Target: >80%

    • Characterization:

      
      F NMR (Singlet, ~ -90 to -100 ppm).
      
Protocol B: Synthesis of Dioxin-Linked COFs

Application: Creating stable, crystalline porous polymers for gas storage or catalysis.

Rationale: The reaction between 1,4-DFP and a catechol (e.g., 2,3,6,7-tetrahydroxyanthracene) forms stable 1,4-dioxin linkages, known for high chemical stability compared to boronate esters.

ComponentRoleSpecification
Linker A Electrophile1,4-Difluorophthalazine (2.0 eq)
Linker B NucleophileHexahydroxytriphenylene (HHTP) or similar catechol (1.0 eq)
Base Proton Scavenger

or

(anhydrous)
Solvent MediumDMF/Mesitylene (1:1 v/v)

Step-by-Step:

  • Tube Prep: Charge a Pyrex tube with HHTP (0.05 mmol), 1,4-DFP (0.075 mmol), and

    
     (excess).
    
  • Solvation: Add 1.0 mL of degassed DMF/Mesitylene mixture.

  • Freeze-Pump-Thaw: Perform 3 cycles to remove oxygen (prevents oxidative polymerization).

  • Solvothermal Synthesis: Seal tube under vacuum. Heat at 120°C for 3 days.

  • Isolation: Filter the resulting precipitate. Wash with DMF, water, and acetone.

  • Activation: Soxhlet extraction with THF for 24 hours, then dry under dynamic vacuum at 100°C.

Protocol C: Synthesis of Donor-Acceptor (D-A) Chromophores

Application: Tuning bandgap for fluorescence or organic electronics.

Procedure:

  • Dissolve 1,4-DFP (1.0 eq) in dry THF.

  • Add amine donor (e.g., carbazole, 1.0 eq for mono, 2.2 eq for bis) and

    
     (1.2 eq) or 
    
    
    
    .
  • Mono-substitution: Stir at 0°C to RT for 2 hours. (Kinetic control).

  • Bis-substitution: Reflux at 66°C for 12 hours. (Thermodynamic control).

  • Purification: Column chromatography (Silica, Hexane/EtOAc).

Part 4: Data & Troubleshooting

Comparative Reactivity Table
Leaving Group (X)Relative Rate (

) in

Reaction Temp RequiredSuitability for COFs
Fluorine (-F) 100 - 1000 25°C - 120°C High (Reversible/Correction possible)
Chlorine (-Cl)180°C - 180°CMedium (Harsh conditions)
Bromine (-Br)< 1>150°CLow
Troubleshooting Guide
  • Problem: Low yield in Halex reaction (Cl

    
     F).
    
    • Root Cause:[2][3][4][5] Wet KF or wet solvent. The fluoride ion is heavily solvated by water, killing nucleophilicity.

    • Fix: Use spray-dried KF and store in a glovebox. Use 18-crown-6 to solubilize F-.

  • Problem: Amorphous COF (Low Crystallinity).

    • Root Cause:[2][3][4][5] Irreversible precipitation. Reaction too fast.

    • Fix: Lower the temperature to 80°C initially. Add a modulator (e.g., monofunctional phenol) or increase solvent volume to slow down nucleation.

Part 5: Workflow Visualization

COF_Workflow Raw Start: 1,4-Dichlorophthalazine Halex Halex Reaction (KF, 18-Crown-6, 180°C) Raw->Halex DFP Intermediate: 1,4-Difluorophthalazine Halex->DFP Branch Select Application DFP->Branch PathA Path A: Covalent Organic Frameworks (+ Catechols/Diamines) Branch->PathA PathB Path B: Small Molecule D-A Dyes (+ Carbazole/Phenothiazine) Branch->PathB ProductA Crystalline Porous Polymer (Gas Storage/Catalysis) PathA->ProductA ProductB Fluorescent Emitter (OLED/Bio-imaging) PathB->ProductB

Figure 2: Complete synthetic workflow from commercial precursor to final material application.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • Synthesis of Phthalazine Derivatives

    • National Institutes of Health (NIH). (2024).[6][7][8][9][10] Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Link

  • COF Synthesis & Applications

    • MDPI. (2023). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Link

  • Phthalazine in Medicinal/Material Chemistry

    • RSC Advances. (2024).[6][9] Synthesis of novel phthalazine-based derivatives with potent cytotoxicity. Link

  • General Halex Reaction Protocol (Sigma)

    • Sigma-Aldrich. 1,4-Dichlorophthalazine Product & Application Data. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Substituted Phthalazine Synthesis

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Synthesis, functionalization, and purification of substituted phthalazines.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Synthesis, functionalization, and purification of substituted phthalazines.

Introduction: The Phthalazine Scaffold

Phthalazines (benzo[d]pyridazines) are privileged pharmacophores in drug discovery, serving as core structures in PARP inhibitors (e.g., Olaparib), VEGFR inhibitors (e.g., Vatalanib), and antihistamines (e.g., Azelastine).[1][2][3]

While the formation of the phthalazine core appears straightforward—typically involving the condensation of a hydrazine with a 1,2-dicarbonyl equivalent—the introduction of substituents creates significant challenges in regiocontrol , oxidation states , and functional group integrity . This guide addresses the specific side reactions that cause yield erosion and purity failures.

Module 1: Cyclization & Condensation Protocols

Core Issue: Regioselectivity in Asymmetric Substrates

When reacting a mono-substituted phthalic anhydride or phthalaldehyde with a hydrazine, two regioisomeric phthalazinones are possible. The lack of selectivity is the primary cause of low isolated yields.

Q: Why am I getting a 1:1 mixture of regioisomers when condensing 3-substituted phthalic anhydride with hydrazine? A: This is a thermodynamic vs. kinetic control issue governed by the electronic nature of your substituent.

  • The Mechanism: The hydrazine nitrogen attacks the most electrophilic carbonyl. In 3-substituted anhydrides, steric hindrance often competes with electronic activation.

  • Troubleshooting:

    • Switch Solvent System: Acetic acid (AcOH) promotes thermodynamic equilibration, often favoring the sterically less congested isomer. Ethanol (EtOH) tends to trap the kinetic product.

    • Stepwise Synthesis: Do not use the anhydride. Convert the anhydride to the keto-acid (2-acylbenzoic acid) via Friedel-Crafts or Grignard addition before adding hydrazine. This locks the regiochemistry.

Q: My reaction with hydrazine hydrate yields an insoluble polymeric mass instead of the phthalazine. What happened? A: You likely formed a poly-hydrazide oligomer .

  • Cause: Using a stoichiometric deficit of hydrazine or high concentration. The hydrazine acts as a linker between two anhydride molecules rather than cyclizing on one.

  • Solution:

    • Use excess hydrazine (2.0–3.0 equivalents).

    • Reverse Addition: Add the anhydride solution slowly to the hydrazine solution. This ensures hydrazine is always in excess relative to the electrophile.

Visualization: Regioselectivity Decision Tree

PhthalazineRegio Start Start: Asymmetric Phthalic Anhydride Direct Direct Hydrazine Condensation Start->Direct Fastest Route Stepwise Stepwise (Friedel-Crafts) Start->Stepwise High Precision IsomerMix Risk: Regioisomeric Mixture (1:1 to 3:1) Direct->IsomerMix Sterics/Electronics Compete KetoAcid Intermediate: 2-Acylbenzoic Acid Stepwise->KetoAcid AlCl3, Ar-H IsomerMix->Stepwise If Separation Fails Cyclization Cyclization with Hydrazine KetoAcid->Cyclization PureProduct Product: Single Regioisomer Cyclization->PureProduct

Figure 1: Decision matrix for controlling regiochemistry in asymmetric phthalazine synthesis.

Module 2: Functionalization (Chlorination & Substitution)[1][2][4]

Core Issue: The POCl₃ Chlorination

Converting phthalazinones to chlorophthalazines (for subsequent SNAr) is notorious for "disappearing" products during workup.

Q: TLC showed full conversion to the chloro-derivative, but after aqueous workup, I recovered the starting phthalazinone. Why? A: You experienced acid-catalyzed hydrolysis during the quench.

  • The Chemistry: 1-Chlorophthalazines are highly reactive imidoyl chlorides. During the quench of excess POCl₃, massive amounts of HCl and phosphoric acid are generated. If the pH drops and temperature rises, water attacks the C-Cl bond, reverting it to the C=O (phthalazinone).

  • Protocol Fix:

    • Evaporate First: Remove excess POCl₃ under reduced pressure before adding water. This reduces the acid load.

    • Buffered Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ or a mixture of ice/NH₄OH . Keep the pH > 7.

    • Temperature Control: Never allow the quench to exceed 0–5°C.

Q: I see a "dimer" impurity during chlorination. What is it? A: This is likely the O-phosphorylated dimer .

  • Mechanism: The intermediate phosphorylated species reacts with unreacted phthalazinone before chlorination is complete.

  • Prevention: Ensure high agitation and use a base catalyst (e.g., N,N-diethylaniline or pyridine) to accelerate the conversion of the phosphorylated intermediate to the chloride.

Data: Common Impurities in Chlorination
ImpurityObservation (TLC/LCMS)CausePrevention
Phthalazinone (Starting Material) Polar, M+1 = Target - 18Hydrolysis during workupQuench into base; remove POCl₃ first.
Phthalazine Dimer High MW, very non-polarLow POCl₃ equivalentsUse >5 eq. POCl₃; add amine base.[4]
Phosphoramidates 31P NMR signalReaction with amine baseAvoid nucleophilic bases; use sterically hindered bases.

Module 3: Oxidation & Aromatization

Core Issue: Dihydrophthalazine Instability

Syntheses involving ring expansion or hydrazine condensation with non-aromatic precursors often yield dihydrophthalazines , which must be oxidized to the fully aromatic system.

Q: My dihydrophthalazine intermediate turns dark and decomposes on the bench. How do I handle it? A: Dihydrophthalazines are air-sensitive and prone to oxidative ring opening .

  • Side Reaction: Auto-oxidation can cleave the N-N bond or lead to peroxides.

  • Protocol:

    • Do not isolate if possible. Perform a "telescoped" oxidation.

    • Reagents: Use MnO₂ (mild) or DDQ (rapid) in dichloromethane.

    • Check: Monitor the disappearance of the NH signal in NMR (broad singlet around 8–10 ppm) and the aromatization of the C-H signals.

Module 4: Nucleophilic Substitution (SNAr)

Core Issue: N- vs. O-Alkylation

When alkylating phthalazinones (lactams) with alkyl halides, you often get a mixture of N-alkyl (lactam) and O-alkyl (lactim ether) products.

Q: How do I favor N-alkylation over O-alkylation? A: This depends on the "Hard-Soft Acid-Base" (HSAB) theory and solvent choice.

  • For N-Alkylation (Target):

    • Base: Use softer bases like Cs₂CO₃ .

    • Solvent: Use polar aprotic solvents (DMF, DMSO) which solvate the cation, leaving the "naked" anion to react via the softer Nitrogen center.

  • For O-Alkylation (Side Product):

    • Base: Ag₂CO₃ or Ag salts often favor O-alkylation (O-Ag bond character).

    • Solvent: Non-polar solvents.

Visualization: Chlorination & Workup Failure Modes

ChlorinationFailures SM Phthalazinone POCl3 POCl3 / Heat SM->POCl3 Intermed Phosphorylated Intermediate POCl3->Intermed Product 1-Chlorophthalazine Intermed->Product Cl- attack QuenchAcid Acidic Quench (H2O/Heat) Product->QuenchAcid Workup Error QuenchBase Basic Quench (NaHCO3/Ice) Product->QuenchBase Correct Protocol Hydrolysis Hydrolysis back to SM QuenchAcid->Hydrolysis Hydrolysis->SM Cycle of Frustration Stable Stable Product Isolated QuenchBase->Stable

Figure 2: The cycle of hydrolysis during chlorination workup and how to break it.

References

  • Regioselectivity in Phthalazinone Synthesis

    • Synthesis of phthalazinones from phthalic anhydride and hydrazines.[2][5][6][7]

    • Source:

  • POCl3 Chlorination Mechanisms & Troubleshooting

    • POCl3 chlorination of 4-quinazolones (Analogous chemistry).
    • Source:

  • General Phthalazine Synthesis Reviews

    • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Deriv
    • Source:

  • Oxidation of Dihydrophthalazines

    • Enzymatic and chemical oxidation of phthalazine deriv
    • Source:

  • Side Reactions in Alkylation

    • Design and synthesis of phthalazine-based compounds.
    • Source:

Sources

Optimization

Technical Support Center: 1,4-Difluorophthalazine Purification

Ticket ID: #DFP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary Welcome to the technical support hub for 1,4-Difluorophthalazine . This compound p...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DFP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Welcome to the technical support hub for 1,4-Difluorophthalazine . This compound presents a unique paradox in organic synthesis: it is structurally simple but chemically temperamental.

The primary challenges users face stem from two intrinsic properties:

  • High Vapor Pressure: Making it excellent for sublimation but prone to loss during rotary evaporation.

  • C-F Bond Lability: The 1,4-positions are highly activated toward nucleophilic aromatic substitution (

    
    ), making the compound sensitive to hydrolysis (turning into phthalhydrazide) and difficult to separate from chloro-precursors.
    

This guide replaces standard textbook procedures with field-tested troubleshooting protocols designed for high-purity isolation.

Part 1: The Diagnostic Phase (Pre-Purification)

Before attempting purification, you must diagnose the state of your crude material. Most issues in purification are actually synthesis failures disguised as separation problems.

Q: My crude solid is turning from off-white to yellow/orange. Is this normal? A: No. This indicates hydrolysis or polymerization .

  • Diagnosis: 1,4-difluorophthalazine hydrolyzes to 1-fluoro-4-hydroxyphthalazine (and eventually phthalhydrazide) upon exposure to atmospheric moisture or acidic silica. The yellow color often comes from oligomeric byproducts generated by self-reaction.

  • Immediate Action: Store the crude material under Argon/Nitrogen in a freezer (-20°C). Do not leave it on the benchtop.

Q: I cannot separate the product from the starting material (1,4-dichlorophthalazine) by TLC. A: This is the "Halex Trap." The polarity difference between the di-chloro and di-fluoro analogs is negligible on silica gel.

  • The Fix: Do not attempt column chromatography to separate these two. You must push the Halex reaction (Cl → F exchange) to >98% conversion before workup.

  • Protocol: If >5% starting material remains, re-subject the crude to the reaction conditions (KF, spray-dried, in Sulfolane/DMSO at 130°C) rather than attempting physical separation.

Part 2: Purification Protocols
Method A: Sublimation (The Gold Standard)

Due to the compound's high crystallinity and vapor pressure, sublimation is the superior method for removing non-volatile salts (KF, KCl) and hydrolysis products (phthalhydrazide).

Protocol:

  • Equipment: Cold-finger sublimation apparatus (water-cooled).

  • Vacuum: High vacuum is essential (< 0.5 mmHg).

  • Temperature Gradient:

    • Oil Bath: 80–110°C (Start low and ramp up).

    • Cold Finger:[1] 0–5°C (Circulating chiller recommended over static ice).

  • Procedure:

    • Place crude dried solid in the bottom flask.

    • Apply vacuum before heating to remove residual solvents.

    • Slowly increase temperature. The product will form white, needle-like crystals on the cold finger.

    • Stop point: If a yellow residue begins to sublime, stop immediately.

Troubleshooting Sublimation:

Symptom Root Cause Solution
"Popcorn" effect (Solid bumps) Residual solvent in the lattice. Grind crude to fine powder; hold under vacuum at RT for 30 mins before heating.
Low recovery rate Cold finger is too warm or gap is too wide. Use a chiller at -10°C; ensure distance between crude and finger is < 2 cm.

| Product is wet/oily | Condensation of pump oil or water. | Insert a liquid


 trap between apparatus and pump. |
Method B: Flash Chromatography (The High-Risk Option)

Use this only if sublimation is unavailable or if you need to separate specific organic impurities (not starting material).

Critical Warning: Standard silica gel is slightly acidic (pH 6-6.5). This acidity catalyzes the hydrolysis of the C-F bond.

Modified Column Protocol:

  • Stationary Phase: Neutral Alumina (Activity Grade III) OR Triethylamine-buffered Silica.

    • Buffering Silica: Slurry silica in Hexanes + 5%

      
      , then flush with pure Hexanes before loading.
      
  • Eluent: Hexanes/Ethyl Acetate (Gradient 95:5 to 80:20).

  • Loading: Solid load is forbidden (heat promotes degradation). Liquid load using a minimum amount of Toluene or DCM.

  • Flow Rate: High. Minimize residence time on the column.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying 1,4-difluorophthalazine based on the impurity profile of your crude mixture.

PurificationStrategy Start Crude 1,4-Difluorophthalazine CheckSM Check Purity (NMR/GC) Is 1,4-Dichloro SM present? Start->CheckSM HighSM > 5% Starting Material CheckSM->HighSM Yes LowSM < 5% Starting Material CheckSM->LowSM No Reaction Re-subject to Halex Cond. (KF, DMSO, 130°C) HighSM->Reaction Separation Impossible CheckSalts Are Inorganic Salts (KF/KCl) the main impurity? LowSM->CheckSalts Reaction->CheckSM Sublimation METHOD A: Sublimation (Vacuum, 90-110°C) CheckSalts->Sublimation Yes (Recommended) Extraction DCM Extraction + Water Wash (Fast) CheckSalts->Extraction No (Organic Impurities) Final Pure Product (Store under Ar, -20°C) Sublimation->Final Recryst METHOD B: Recrystallization (Toluene/Heptane) Extraction->Recryst Recryst->Final

Caption: Decision matrix for selecting the optimal purification route based on crude composition.

Part 4: Solvent Compatibility Matrix

Choosing the wrong solvent for recrystallization or extraction is the most common cause of yield loss.

Solvent SystemCompatibilityNotes
Water / Alcohols FORBIDDEN Immediate hydrolysis to phthalhydrazide.
Dichloromethane (DCM) Good Good for extraction. Avoid prolonged storage (potential Cl exchange over weeks).
Toluene Excellent Ideal for recrystallization. Product is soluble hot, insoluble cold.
Hexanes / Heptane Good Anti-solvent for recrystallization.
DMSO / DMF Process Only Hard to remove. Requires high vacuum or aqueous wash (risky).
References
  • Halex Reaction Fundamentals: Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F1,2. Journal of the American Chemical Society, 78(23), 6034–6037.

  • Nucleophilic Substitution in Phthalazines: Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437–454.

  • Sublimation Techniques for Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (See Section: Purification of Organic Chemicals).

  • Physical Properties & Safety: PubChem Compound Summary for 1,4-Difluorophthalazine (Analogous structures and safety data).

Sources

Troubleshooting

Technical Support Center: Stability Management of 1,4-Difluorophthalazine

Ticket ID: #DFP-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Preventing decomposition and hydrolysis during workflows Executive Summary 1,4-Difluorophthalazine is a highly electrophili...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DFP-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Preventing decomposition and hydrolysis during


 workflows
Executive Summary

1,4-Difluorophthalazine is a highly electrophilic heterocycle used primarily as a scaffold for installing substituents via Nucleophilic Aromatic Substitution (


). Unlike its chlorinated analog (1,4-dichlorophthalazine), the fluorinated variant exhibits significantly higher reactivity toward nucleophiles.

The Core Problem: The electron-deficient phthalazine ring activates the C-F bond, making it hypersensitive to hydrolysis. Upon contact with moisture, it rapidly degrades into 1-fluoro-4(1H)-phthalazinone , a thermodynamically stable "dead-end" product that precipitates as a white solid, destroying reaction stoichiometry.

This guide provides the protocols required to maintain the integrity of this reagent.

Module 1: The Decomposition Mechanism (Know Your Enemy)

To prevent decomposition, you must understand the "Phthalazinone Trap." The degradation is not random; it is driven by the thermodynamic stability of the amide-like tautomer.

Visualizing the Degradation Pathway

The following diagram illustrates how trace moisture destroys your starting material.

DecompositionPathway cluster_0 Thermodynamic Sink Start 1,4-Difluorophthalazine (Electrophilic) Inter Intermediate: 1-Fluoro-4-hydroxyphthalazine Start->Inter Hydrolysis (Fast) Water H2O (Trace Moisture) Water->Inter Product Degradation Product: 1-Fluoro-4(1H)-phthalazinone Inter->Product Tautomerization (Irreversible)

Figure 1: The hydrolytic cascade. The tautomerization to the phthalazinone (right) is virtually irreversible under standard reaction conditions, effectively removing the molecule from the reaction pool.

Module 2: Storage & Handling Protocols

Status: Mandatory Compliance Severity: Critical

ParameterSpecificationScientific Rationale
Atmosphere Argon or Nitrogen (Glovebox preferred)Oxygen is less of a concern than moisture.

acts as a competitive nucleophile.
Temperature -20°C (Long-term)Slows the kinetics of spontaneous hydrolysis if seal integrity is compromised.
Container Amber glass, Parafilm + TapeProtects against light-induced radical degradation (minor) and ensures seal integrity.
Re-purification Do NOT silica column. Silica gel is acidic and contains bound water. Phthalazines often streak or degrade on silica. Recrystallize from dry EtOAc/Hexane if necessary.
Module 3: Reaction Optimization ( )

When using 1,4-difluorophthalazine to synthesize drug scaffolds (e.g., PARP inhibitor analogs), strict adherence to solvent and base selection is required.

1. Solvent Selection Matrix
SolventCompatibilityNotes
Acetonitrile (MeCN) Excellent Preferred for

. Must be dried over molecular sieves (3Å).
THF Good Good solubility. Ensure it is inhibitor-free and dry.
DMF / DMAc Risky Warning: Commercial DMF often contains dimethylamine (degradation product), which will react with 1,4-difluorophthalazine to form the dimethylamino-substituted impurity.
Alcohols (MeOH, EtOH) Forbidden Will act as nucleophiles, forming alkoxy-phthalazines (ethers).
2. The "Base Trap"

Avoid using hydroxide bases (NaOH, KOH) or strong alkoxides (NaOEt) unless the nucleophile is extremely weak.

  • Recommended:

    
     (Cesium Carbonate) or DIPEA (Hünig's Base).
    
  • Why: These bases deprotonate your target nucleophile (e.g., an amine or thiol) without generating high concentrations of reactive hydroxide ions.

3. Experimental Workflow (Step-by-Step)

Workflow Step1 1. Prepare Solvent (Dry MeCN, <50 ppm H2O) Step2 2. Charge Nucleophile & Base (Activate the nucleophile first) Step1->Step2 Step3 3. Cool to 0°C (Control exotherm) Step2->Step3 Step4 4. Add 1,4-Difluorophthalazine (Add LAST as a solid or dry solution) Step3->Step4 Step5 5. Monitor via LCMS/TLC (Look for M+16 mass shift) Step4->Step5

Figure 2: Optimized addition sequence. Adding the electrophile (phthalazine) last minimizes its exposure to base/solvent before the desired reaction occurs.

Module 4: Troubleshooting Guide

Symptom 1: A white precipitate forms immediately upon addition.

  • Diagnosis: Phthalazinone formation due to wet solvent.

  • Verification: Check LCMS for a peak with mass

    
    . For 1,4-difluorophthalazine (MW ~166), look for MW ~164 (Phthalazinone).
    
  • Fix: Stop. The reaction cannot be salvaged by adding more reagent. Dry your solvent (Karl Fischer titration < 50 ppm) and restart.

Symptom 2: Reaction stalls at mono-substitution (1-fluoro-4-substituted product).

  • Diagnosis: Deactivation of the ring.

  • Explanation: After the first fluorine is displaced by an electron-donating group (like an amine), the phthalazine ring becomes more electron-rich, making the second fluorine much less reactive.

  • Fix: If bis-substitution is the goal, you must increase temperature (to 60-80°C) after the first substitution is complete.

Symptom 3: Impurity with +25 mass units observed in DMF.

  • Diagnosis: Dimethylamine attack.

  • Cause: Decomposition of DMF solvent.

  • Fix: Switch to NMP or anhydrous MeCN.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use aqueous workup for reactions involving 1,4-difluorophthalazine? A: Only after the reaction is complete. Once the fluorines are substituted, the product is generally stable to water. However, quench with saturated


 rather than strong acid or base to avoid hydrolyzing the newly formed bonds.

Q: Why use the difluoro- analog instead of the cheaper dichloro- analog? A: The C-F bond activates the ring more strongly towards


 due to the high electronegativity of fluorine creating a stronger dipole, despite the stronger bond energy. If your nucleophile is weak or sterically hindered, the difluoro- compound will react where the dichloro- will fail or require harsh temperatures that degrade the substrate [1, 3].

Q: How do I monitor the reaction if UV activity is complex? A: 19F NMR is the gold standard.

  • Starting Material: Singlet (symmetrical).

  • Product: Two distinct signals (if mono-substituted) or disappearance of F signal (if bis-substituted).

  • Hydrolysis: Distinct shift corresponding to the phthalazinone [4].

References
  • Loudon, G. M., & Parham, M. E. (2021). Nucleophilic Aromatic Substitution of Electron-Deficient Heterocycles. In Organic Chemistry (7th ed.). Roberts and Company. (General reactivity principles of diazanaphthalenes).
  • Taliani, S., et al. (2014). "Update on the synthesis of phthalazine derivatives." Journal of Heterocyclic Chemistry, 51(6), 1561-1576. Link

  • Bloxham, J., et al. (2019). "SNAr Reactions of Fluoroaromatic Compounds: Optimization and Scope." Thieme Connect - Synthesis. Link

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2022).[1][2] "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents...". Molecules, 27(11), 3427.[1][2][3] (Discusses 19F NMR characterization of fluorinated electron-deficient rings). Link

  • Sigma-Aldrich. (n.d.). 1,4-Dichlorophthalazine Product Specification. (Used as baseline for stability comparison). Link

Sources

Optimization

Technical Support Center: 19F NMR Analysis of Fluorinated Heterocycles

Welcome to the technical support center for 19F NMR analysis of fluorinated heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of acquiring an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 19F NMR analysis of fluorinated heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of acquiring and interpreting high-quality 19F NMR data. As a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, 19F is a powerful tool in chemical analysis.[1][2] However, its unique properties, such as a vast chemical shift range and sensitivity to its environment, can present challenges.[2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Troubleshooting Guide: From Sample to Spectrum

This section addresses specific problems you might encounter during 19F NMR analysis, offering probable causes and step-by-step solutions.

Problem 1: Poor Signal-to-Noise Ratio (S/N)

You've prepared your sample, but the resulting spectrum has weak signals that are difficult to distinguish from the baseline.

  • Probable Cause 1: Insufficient Sample Concentration. While 19F is a sensitive nucleus, a minimum concentration is still required for detection. For ligand screening, ligand concentrations are often around 50 µM with a target concentration of 1 µM.[1] For routine analysis, higher concentrations are preferable.

  • Probable Cause 2: Incorrect Probe Tuning and Matching. The NMR probe must be properly tuned to the 19F frequency to ensure efficient transfer of radiofrequency (RF) power.

  • Probable Cause 3: Suboptimal Acquisition Parameters. The number of scans, acquisition time, and relaxation delay all significantly impact the final S/N.

  • Probable Cause 4: Presence of Paramagnetic Species. Paramagnetic impurities, such as dissolved oxygen or metal ions (e.g., Gd³⁺, Fe³⁺), can cause significant line broadening and signal quenching through paramagnetic relaxation enhancement (PRE).[5]

Solutions:

  • Increase Sample Concentration: If possible, increase the concentration of your fluorinated analyte.

  • Optimize Probe Tuning and Matching:

    • Protocol: Follow the spectrometer manufacturer's instructions for tuning and matching the probe for 19F. On some instruments, this may require physically re-cabling the preamplifier.[6]

  • Adjust Acquisition Parameters:

    • Increase the number of scans (nt). The S/N increases with the square root of the number of scans.

    • Ensure the relaxation delay (d1) is adequate, especially for quantitative measurements. A common starting point is 1-2 seconds, but for accurate integration, it should be at least 5 times the longest T1 relaxation time of the fluorine nuclei in your sample.[4]

  • Remove Paramagnetic Species:

    • Degas your sample by bubbling an inert gas (e.g., argon or nitrogen) through the NMR tube or by using the freeze-pump-thaw method. This is particularly important for measuring nuclear Overhauser effects (NOEs).[7]

    • Use high-purity solvents and reagents to minimize metal contamination.

Problem 2: Broad or Distorted Peaks

Your signals are present but are broad, making it difficult to determine accurate chemical shifts and coupling constants.

  • Probable Cause 1: Poor Magnetic Field Homogeneity (Shimming). An inhomogeneous magnetic field across the sample volume is a common cause of broad lines.

  • Probable Cause 2: Unresolved Couplings. Fluorine nuclei readily couple to other nuclei (¹H, ¹³C, ³¹P, and other ¹⁹F nuclei), which can lead to complex and seemingly broad multiplets.[4]

  • Probable Cause 3: Chemical Exchange. If your molecule is undergoing conformational changes or binding events on a timescale comparable to the NMR experiment, this can lead to line broadening.

  • Probable Cause 4: High Viscosity of the Solvent. Highly viscous solvents can restrict molecular tumbling, leading to broader lines.

Solutions:

  • Improve Shimming:

    • Protocol: Use the automated shimming routines on your spectrometer. For challenging samples, manual shimming may be necessary to optimize the field homogeneity.

  • Employ Decoupling Techniques:

    • To simplify the spectrum and identify ¹H-¹⁹F couplings, acquire a proton-decoupled ¹⁹F spectrum. For quantitative experiments, inverse-gated decoupling is recommended to suppress the nuclear Overhauser effect (NOE).[4]

  • Address Chemical Exchange:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to either sharpen signals (by moving into a fast or slow exchange regime) or to study the dynamics of the system.

  • Choose an Appropriate Solvent:

    • Select a low-viscosity deuterated solvent in which your compound is soluble.

Problem 3: Baseline Distortions (Rolling Baseline)

The baseline of your spectrum is not flat, making accurate integration and peak picking challenging.

  • Probable Cause 1: Incorrect Phasing. Improperly set zero-order and first-order phase parameters are a frequent cause of baseline roll.[3][8]

  • Probable Cause 2: Very Broad Background Signals. Fluorine signals from the NMR probe materials (e.g., Teflon) can contribute to a broad underlying signal that distorts the baseline.[8]

  • Probable Cause 3: Acquisition Artifacts. A very short acquisition time or a truncated Free Induction Decay (FID) can lead to baseline issues.

Solutions:

  • Correct Phasing:

    • Use the automatic phasing routines provided by the NMR software (e.g., aph in TopSpin).[3]

    • If automatic phasing is insufficient, manually adjust the zero-order and first-order phase corrections. Start by setting both to zero and then perform an automatic zero-order correction before manually adjusting the first-order phase.[3][8]

  • Apply Baseline Correction Algorithms:

    • Most NMR processing software includes baseline correction functions (e.g., bc in TopSpin) that can mathematically flatten the baseline.[3]

  • Optimize Acquisition Parameters:

    • Ensure the acquisition time (at) is sufficient to allow the FID to decay completely.

    • In some cases, increasing the pre-scan delay can help to mitigate baseline distortions.

Frequently Asked Questions (FAQs)

Q1: How do I reference my 19F NMR spectrum?

A1: Accurate chemical shift referencing is crucial for comparing data.[9] Unlike ¹H NMR where TMS is a common internal standard, there is no single universal standard for ¹⁹F NMR. The historical standard is neat trichlorofluoromethane (CFCl₃), but it is toxic and environmentally harmful.[4]

  • Internal Referencing: Adding a small amount of a reference compound directly to your sample is the most accurate method. Common internal standards include:

    • Trifluoroacetic acid (TFA)

    • Hexafluorobenzene (C₆F₆)

    • 2-(Trifluoromethyl)benzoic acid (TFMBA) [9]

    • The choice of standard depends on the chemical shift range of your compound of interest and potential interactions with your analyte.[9]

  • External Referencing: A reference compound is placed in a sealed capillary inside the NMR tube. This avoids potential interactions with the sample but can be less accurate due to differences in magnetic susceptibility.[10]

  • Indirect Referencing: The spectrometer's deuterium lock frequency can be used to reference the spectrum. While convenient, this method can be less accurate than using an internal standard.[9]

Q2: Why is the chemical shift range of 19F so large?

A2: The large chemical shift dispersion of 19F, which can span over 800 ppm, is one of its key advantages.[2] This sensitivity arises from the fact that the fluorine nucleus is surrounded by a large electron cloud. The chemical shift is highly dependent on the local electronic environment, which is influenced by factors such as:

  • Inductive and resonance effects of neighboring atoms.

  • Solvent effects.[11]

  • Temperature.[11]

  • Intermolecular interactions like hydrogen bonding.[11]

This sensitivity makes 19F NMR an excellent probe for subtle changes in molecular structure and environment.[1]

Q3: What are the key considerations for quantitative 19F NMR (qNMR)?

A3: For accurate quantification, several factors must be carefully controlled:

  • Relaxation Delay (d1): This must be set to at least 5-7 times the longest T₁ of any fluorine nucleus in the sample to ensure complete relaxation between scans.[4]

  • Uniform Excitation: The large chemical shift range of 19F can make it difficult to excite all signals uniformly with a single RF pulse. This may require careful selection of the spectral width and transmitter offset.

  • Nuclear Overhauser Effect (NOE): Proton decoupling can enhance the signals of fluorine nuclei, but this effect may not be uniform across all signals. For accurate quantification, it is best to use inverse-gated decoupling to suppress the NOE.[4]

  • Integration: The presence of ¹³C satellites can complicate integration. It is important to be consistent in either including or excluding these satellites for both the analyte and the reference standard.

Q4: Can I run 2D NMR experiments with 19F?

A4: Yes, a variety of 2D NMR experiments involving 19F can provide valuable structural information:

  • ¹H-¹⁹F COSY: Correlates proton and fluorine nuclei that are coupled to each other.

  • ¹H-¹⁹F HMBC: Identifies long-range couplings between protons and fluorine, useful for assigning signals in complex molecules.

  • ¹⁹F-¹⁹F COSY: Shows correlations between coupled fluorine nuclei.

  • ¹H-¹⁹F HOESY: Detects through-space interactions (NOEs) between protons and fluorine, providing information about molecular geometry and conformation.[7]

Experimental Protocols & Workflows

Protocol 1: Standard Sample Preparation for 19F NMR
  • Weigh Analyte: Accurately weigh approximately 5-10 mg of the fluorinated heterocycle.

  • Choose Solvent: Select a deuterated solvent in which the analyte is fully soluble. Common choices include CDCl₃, Acetone-d₆, and DMSO-d₆.

  • Add Internal Standard (Optional but Recommended): If using an internal reference, add a small, known amount to the solvent.

  • Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent (with or without standard) to the vial containing the analyte.

  • Vortex/Sonicate: Ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Workflow: Troubleshooting 19F NMR Spectra

The following diagram illustrates a logical workflow for troubleshooting common issues in 19F NMR analysis.

TroubleshootingWorkflow start Start: Acquire 19F NMR Spectrum issue Identify Primary Issue start->issue no_signal No or Weak Signal (Low S/N) issue->no_signal Low S/N broad_peaks Broad/Distorted Peaks issue->broad_peaks Poor Resolution baseline_issue Baseline Distortion (Rolling) issue->baseline_issue Poor Baseline solution_sn Check Concentration Tune/Match Probe Increase Scans no_signal->solution_sn solution_broad Improve Shimming Use Decoupling Variable Temperature NMR broad_peaks->solution_broad solution_baseline Re-phase Spectrum Apply Baseline Correction Check Acquisition Time baseline_issue->solution_baseline end High-Quality Spectrum solution_sn->end solution_broad->end solution_baseline->end

Caption: A decision-tree for troubleshooting common 19F NMR issues.

Quantitative Data Summary

The following table summarizes common 19F NMR reference compounds and their typical chemical shifts.

Reference CompoundAbbreviationTypical Chemical Shift (ppm) vs. CFCl₃Key Considerations
Trifluoroacetic acidTFA~ -76.5Chemical shift is pH-dependent.
HexafluorobenzeneC₆F₆~ -164.9Can be used as an internal or external standard.[10]
2-(Trifluoromethyl)benzoic acidTFMBA~ -62.5Good all-around performance in drug discovery studies.[9]
TrifluoroethanolTFE~ -77.7Can promote protein conformational changes at high concentrations.[9]
Sodium trifluoromethanesulfonateTriflate~ -79.9Sensitive to temperature variations.[9]

References

  • 19F NMR on DRX 500 in Malott B042. (2022-02-03). Retrieved from University of Delaware website: [Link]

  • Yu, J., & Lau, Y. C. (2018). New Frontiers and Developing Applications in 19F NMR. Molecules, 23(9), 2349. [Link]

  • NMR Artifacts. Max T. Rogers NMR Facility, Michigan State University. Retrieved from: [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12875–12886. [Link]

  • F19 detection. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved from: [Link]

  • 19Fluorine NMR. University of Ottawa NMR Facility. Retrieved from: [Link]

  • Pomerantz, Y., et al. (2021). A beginner’s guide to 19F NMR and its role in drug screening. Journal of Biomolecular NMR, 75(1), 1-13. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-10. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from: [Link]

  • Standardizing for 19F NMR. Reddit. Retrieved from: [Link]

  • Griebel, J., et al. (2014). Solving problems fluorine 19F with NMR spectroscopy. Postepy higieny i medycyny doswiadczalnej, 68, 1148-1155. [Link]

  • Nmr spectroscopy of fluorine 19. (2016, May 19). SlideShare. [Link]

Sources

Troubleshooting

Managing hydrofluoric acid byproducts in fluorinated compound synthesis

Technical Support Guide ID: F-2024-HF Introduction: The "Invisible" Reagent Welcome. If you are reading this, you are likely dealing with the "necessary evil" of fluorination chemistry: Hydrofluoric Acid (HF) .

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide ID: F-2024-HF

Introduction: The "Invisible" Reagent

Welcome. If you are reading this, you are likely dealing with the "necessary evil" of fluorination chemistry: Hydrofluoric Acid (HF) . Whether you are using DAST, Deoxo-Fluor®, or Olah’s Reagent, HF is not just a byproduct; it is a persistent, catalytic poison that degrades silica, corrodes glassware, and poses severe biological risks.

This guide is not a generic safety sheet. It is a technical intervention designed to troubleshoot the specific chemical failures caused by HF generation during synthesis and purification.

Module 1: Critical Safety & Immediate Containment

"I have a spill or potential exposure. What is the immediate protocol?"

The Calcium Gluconate Protocol

Standard acid-base neutralization is ineffective for biological HF exposure because the fluoride ion penetrates deep tissue, sequestering calcium from bones and causing cardiac arrest.

  • Immediate Action: Flush with water (or Hexafluorine® if available) for 5 minutes.

  • Neutralization: Apply 2.5% Calcium Gluconate Gel immediately to the affected area.[1] Massage continuously until medical help arrives.

  • Mechanism:

    
    . This locks the fluoride ion into an insoluble salt, preventing systemic toxicity.
    

Scientist-to-Scientist Note: Keep a tube of calcium gluconate taped to your hood sash whenever a fluorination bottle is open. Do not store it in a drawer.

Module 2: The "Calcium Clamp" Quenching Strategy

"My DAST/Deoxo-Fluor reaction turns into a volcano upon aqueous workup. How do I stop the exotherm?"

The Problem: Hydrolysis Kinetics

Reagents like DAST (Diethylaminosulfur trifluoride) react violently with water to release HF and


.


Standard quenching with saturated

generates massive amounts of

gas alongside the heat, leading to "foam-overs" and product loss.
The Solution: Solid-State Sequestration

Use the Calcium Clamp Method (adapted from flow chemistry protocols [1]). This method relies on solid Calcium Carbonate (


) to intercept HF before it enters the aqueous phase, forming stable Calcium Fluoride (

).
Protocol: The "Calcium Clamp" Quench
  • Cool: Chill reaction mixture to -78°C (or 0°C depending on solvent).

  • Dilute: Dilute the reaction mixture 1:1 with DCM or Chloroform.

  • Add Solid Scavenger: Add powdered

    
     (1.5 equivalents relative to fluorinating reagent) directly to the organic mixture.
    
  • Slow Hydrolysis: Add water dropwise to the slurry with vigorous stirring.

    • Why? The HF generated is immediately trapped by the suspended

      
       on the solid surface, minimizing gas evolution and heat spikes.
      
  • Filter: Filter the resulting slurry through a pad of Celite to remove the insoluble

    
     and excess carbonate.
    
  • Proceed: Continue with standard aqueous workup.

Decision Tree: Choosing Your Quench Method

QuenchLogic Start Select Quench Protocol Reagent Reagent Type? Start->Reagent Scale Reaction Scale? Reagent->Scale DAST / Deoxo-Fluor SmallScale < 1 gram Scale->SmallScale LargeScale > 1 gram Scale->LargeScale MethodA Method A: Dropwise into Sat. NaHCO3 (0°C) SmallScale->MethodA Manageable Gas MethodB Method B: The Calcium Clamp (Solid CaCO3 Slurry) LargeScale->MethodB Prevents Volcano

Figure 1: Decision matrix for quenching fluorination reactions safely.

Module 3: Purification & The "Etched Column"

"My product decomposes on the silica column, or the band broadens and never elutes. Why?"

The Mechanism of Failure

Even after workup, trace HF often "rides" with the product, hydrogen-bonded to amines or alcohols. When this hits a silica column (


), it initiates an autocatalytic degradation cycle:


The water generated hydrolyzes more silica, increasing the acidity of the stationary phase, which can decompose acid-sensitive fluorinated products (elimination of HF to form alkenes).
Troubleshooting Table: Purification Issues
SymptomDiagnosisCorrective Action
Column Cracking Gas evolution (

) inside the column due to active HF etching silica.
Switch Stationary Phase: Use Neutral Alumina instead of Silica. Alumina is more resistant to fluoride etching.
Streaking / Tailing Product is protonated by acidic silanols or residual HF.Buffer the Eluent: Add 1% Triethylamine (

) to your solvent system. This neutralizes acidic sites.
Product Loss Acid-catalyzed elimination of the fluorine atom (forming an olefin).Passivate: Pre-wash the silica column with 1%

in Hexanes before loading your sample.
Visualizing the Silica Attack

SilicaAttack cluster_prevention Prevention Strategy HF Residual HF Reaction Etching Reaction (Generates Water) HF->Reaction Silica Silica Gel (SiO2) Silica->Reaction Damage Channeling & Acidity Spike Reaction->Damage SiF4 Gas Product Fluorinated Product Damage->Product Acidic Surface Decomp Decomposition (HF Elimination) Product->Decomp Catalytic Buffer Triethylamine Buffer Buffer->Damage Neutralizes Acidity

Figure 2: Mechanism of silica degradation by HF and the buffering effect of Triethylamine.

Module 4: Equipment & Materials Compatibility

"Can I use my standard Schlenk line glassware?"

For catalytic fluorinations or reactions generating low concentrations of HF, borosilicate glass is generally acceptable if exposure time is short. However, for reactions using neat HF, Olah’s reagent, or large-scale DAST:

  • Reactor Material: Use PFA (Perfluoroalkoxy) or FEP flasks. These fluoropolymers are transparent (allowing visual monitoring) but impervious to HF etching.

  • Stir Bars: Inspect stir bars for scratches. HF will penetrate the PTFE coating of a scratched bar, corroding the magnetic core (often SmCo or AlNiCo), which can leach metals into your reaction [2].

  • Fittings: Replace glass stoppers with PTFE or polyethylene stoppers. HF will fuse glass joints together permanently ("freezing the joint").

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[2] Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.[2] The Journal of Organic Chemistry, 64(19), 7048–7054. [https://pubs.acs.org/doi/10.1021/jo990566+]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Solubilization &amp; Handling of 1,4-Difluorophthalazine

Executive Summary 1,4-Difluorophthalazine (1,4-DFP) presents a specific challenge in high-throughput experimentation (HTE) and reaction screening: the solubility-reactivity paradox. While the phthalazine core requires po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Difluorophthalazine (1,4-DFP) presents a specific challenge in high-throughput experimentation (HTE) and reaction screening: the solubility-reactivity paradox.

While the phthalazine core requires polar solvents for high-concentration dissolution (>0.1 M), the highly electron-deficient 1,4-positions are prone to rapid solvolysis (hydrolysis or alcoholysis) in protic media. This guide provides validated protocols to maximize solubility without compromising the chemical integrity of the starting material.

Module 1: Solvent Selection Matrix

Core Directive: Do not use solubility data alone. You must select solvents that are chemically inert toward Nucleophilic Aromatic Substitution (SnAr).

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility PotentialReactivity RiskRecommendation
Polar Aprotic DMSO, DMAc, NMP High (>1.0 M) LowPrimary Choice. Excellent for SnAr screens. Must be anhydrous to prevent hydrolysis.
Polar Aprotic Acetonitrile (MeCN) Moderate (0.2–0.5 M)LowSecondary Choice. Good for lower concentrations; easier workup than DMSO.
Chlorinated DCM, Chloroform ModerateLowUse with Caution. Good solubility but highly volatile; concentration changes due to evaporation in open-well plates.
Ethers THF, 2-MeTHF ModerateLowViable. Useful for organometallic couplings. Watch for precipitation at low temps.
Protic Methanol, Ethanol HighCRITICAL FAIL FORBIDDEN. Rapid SnAr reaction yields alkoxy-phthalazines (side products).
Fluorinated HFIP, TFE HighModerateNiche Use. Can stabilize radical intermediates but may alter nucleophile reactivity.
Decision Logic for Solvent Selection

The following decision tree illustrates the logic for selecting a solvent based on your target concentration and reaction type.

SolventSelection Start Start: Select Solvent for 1,4-DFP ConcCheck Target Conc. > 0.5 M? Start->ConcCheck RxnType Reaction Type? ConcCheck->RxnType No (<0.5M) DMSO Use DMSO or DMAc (Anhydrous) ConcCheck->DMSO Yes ProticRisk Is Nucleophile Alcohol-based? RxnType->ProticRisk SnAr MeCN Use MeCN or THF RxnType->MeCN Cross-Coupling ProticRisk->MeCN No Warning STOP: Solvent will compete (Side Rxn) ProticRisk->Warning Yes (if solvent is alcohol) DCM Use DCM (Seal plate tightly)

Figure 1: Solvent selection logic. High concentrations mandate dipolar aprotic solvents, while lower concentrations allow for volatile organics like MeCN.

Module 2: Solubilization Protocols

Protocol A: Preparation of High-Concentration Stock (1.0 M)

Application: High-Throughput Screening (HTE) in 96/384-well plates.

  • Environment: Work in a glovebox or under a nitrogen stream. 1,4-DFP is moisture-sensitive (hydrolysis to 1-fluoro-4-hydroxyphthalazine).

  • Weighing: Weigh the target mass of 1,4-DFP into a glass vial. Do not use polystyrene boats as static charge can scatter the light powder.

  • Solvent Addition: Add anhydrous DMSO or DMAc (water content <50 ppm).

    • Note: Add only 80% of the target volume initially.

  • Dissolution Technique:

    • Do NOT Heat: Heating >40°C can accelerate degradation if any trace moisture is present.

    • Sonicate: Sonicate at room temperature for 5–10 minutes.

    • Vortex: Vortex vigorously for 30 seconds.

  • Final Adjustment: Add remaining solvent to reach target volume.

  • Filtration (Optional but Recommended): Filter through a 0.45 µm PTFE syringe filter to remove micro-particulates that can act as nucleation sites for precipitation.

Protocol B: Co-Solvent System for "Tricky" Reagents

If your nucleophile is insoluble in DMSO but 1,4-DFP requires it:

  • System: 1:1 DMSO:THF or 1:1 DMAc:Toluene.

  • Order of Addition: Dissolve 1,4-DFP in the polar aprotic solvent (DMSO/DMAc) first, then dilute with the non-polar co-solvent. Reversing this order often leads to immediate crashing out.

Module 3: Troubleshooting & FAQs

Category 1: Precipitation Issues

Q: My 1,4-DFP stock solution (DMSO) precipitated after sitting in the fridge (4°C). Is it ruined?

  • Diagnosis: This is likely thermal crystallization, not degradation. DMSO freezes at 19°C.

  • Fix: Allow the vial to warm to room temperature (25°C) and sonicate for 5 minutes. If the solid redissolves completely, it is safe to use.

  • Prevention: Store DMSO stocks at room temperature (protected from light) if used within 48 hours. For long-term storage, freeze at -20°C but expect a thaw/sonicate cycle.

Q: I see a fine white precipitate immediately upon adding my amine nucleophile.

  • Diagnosis: This is likely the formation of a Meisenheimer Complex or an insoluble salt (Amine-HF salt) generated during the reaction, not the starting material crashing out.

  • Verification: Take a 10 µL aliquot, dilute in MeCN, and run LCMS.

    • Peak at M+Nu: Reaction is working (product).

    • Peak at M+1: Starting material (solubility issue).[1]

Category 2: Chemical Stability (Hydrolysis)

Q: My LCMS shows a new peak at M-2 (Mass 164 instead of 166). What is this?

  • Cause: Hydrolysis.[2] You have generated 1-fluoro-4-phthalazinone .

  • Mechanism: Water in the solvent attacked the C-F bond.

  • Solution:

    • Discard the stock solution.

    • Use a fresh bottle of anhydrous solvent.

    • Add 3Å molecular sieves to the solvent bottle 24 hours prior to use.

Category 3: "Oiling Out"

Q: Upon scale-up, the reaction mixture turned into a gummy oil/tar.

  • Cause: Polymerization or oligomerization of the phthalazine core, often triggered by high temperatures or Lewis acidic impurities.

  • Fix:

    • Reduce reaction concentration (0.5 M

      
       0.2 M).
      
    • Ensure the stir bar is agitating effectively (mass transfer issue).

    • Switch solvent to Acetonitrile to induce cleaner precipitation of the product or maintain a homogeneous solution.

Troubleshooting Workflow

Use this flowchart to diagnose solids in your reaction vial.

Troubleshooting Issue Issue: Solid Observed in Vial ColorCheck Is the solid White/Crystalline? Issue->ColorCheck WhiteYes Yes (White) ColorCheck->WhiteYes WhiteNo No (Yellow/Orange) ColorCheck->WhiteNo SolventCheck Is Solvent DMSO and Temp < 20°C? WhiteYes->SolventCheck Frozen Solvent Frozen. Thaw & Sonicate. SolventCheck->Frozen Yes NotFrozen Check LCMS: Mass = 166? SolventCheck->NotFrozen No SM_Crash Starting Material Crashed Out. Add Co-solvent. NotFrozen->SM_Crash Yes (166) Salt Amine-HF Salt (Normal Byproduct) NotFrozen->Salt No (Product Mass) Hydrolysis Hydrolysis/Degradation. Check Water Content. WhiteNo->Hydrolysis

Figure 2: Diagnostic workflow for identifying precipitates in 1,4-DFP reactions.

References

  • Solubility Parameters & Solvent Selection: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (General principles of solubility for nitrogen heterocycles).
  • Reactivity of Fluorinated Heterocycles

    • Chamberlain, P. H., et al. (2018). "Nucleophilic Aromatic Substitution of Electron-Deficient Heterocycles." Journal of Medicinal Chemistry.

  • High-Throughput Experimentation (HTE)

    • Collins, K. D., et al. (2016). "The application of high-throughput experimentation to the discovery of new chemical reactions." Reaction Chemistry & Engineering.

  • Handling Moisture Sensitive Reagents

    • Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H and 19F NMR Characterization of 1,4-Difluorophthalazine

The following guide provides an in-depth technical analysis of the NMR characterization of 1,4-Difluorophthalazine, focusing on its differentiation from chlorinated precursors and its utility in medicinal chemistry (spec...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the NMR characterization of 1,4-Difluorophthalazine, focusing on its differentiation from chlorinated precursors and its utility in medicinal chemistry (specifically PARP inhibitor synthesis).

Executive Summary

1,4-Difluorophthalazine is a critical electrophilic scaffold used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs). Its performance as a reagent is defined by its superior reactivity in nucleophilic aromatic substitution (


) compared to its chlorinated analog, 1,4-dichlorophthalazine.

This guide details the


H and 

F NMR characterization
required to validate this compound. Unlike the dichloro- analog, which is NMR-silent in the fluorine channel, 1,4-difluorophthalazine offers a distinct

F signature that allows for quantitative reaction monitoring without chromatographic workup.

Technical Deep Dive: The NMR Profile

The F NMR Advantage

The primary advantage of characterizing 1,4-difluorophthalazine lies in


F NMR spectroscopy .[1]
  • Signal Specificity: The molecule possesses

    
     symmetry (effectively), rendering the two fluorine atoms chemically equivalent.
    
  • Chemical Shift: The fluorine signal typically appears as a singlet (in proton-decoupled experiments) in the range of

    
     -70 to -90 ppm  (relative to CFCl
    
    
    
    ). This region is characteristic of heteroaromatic fluorines adjacent to nitrogen (similar to 1-fluoroisoquinoline).
  • Purity Assessment: The lack of background fluorine signals in standard organic solvents (CDCl

    
    , DMSO-
    
    
    
    ) allows for precise integration against an internal standard (e.g.,
    
    
    -trifluorotoluene) to determine assay purity.
H NMR Structural Confirmation

While


F confirms the functional group, 

H NMR confirms the scaffold integrity.
  • Symmetry: The phthalazine core protons (H5, H6, H7, H8) form an AA'BB' spin system .

  • Spectral Appearance:

    • H5/H8 (Peri-protons): These protons are spatially close to the fluorine atoms. They typically appear as a downfield multiplet (

      
       8.0 – 8.5 ppm).
      
    • H6/H7: These appear as a multiplet slightly upfield relative to H5/H8.

  • Coupling: Unlike the dichloro- analog, the fluoro- analog exhibits H-F coupling . Although

    
     is generally small, the "through-space" interaction between F1 and H8 can broaden the multiplets or introduce additional splitting not seen in the chloro- precursor.
    

Comparative Analysis: Fluoro- vs. Chloro-Phthalazine

The transition from 1,4-dichlorophthalazine to 1,4-difluorophthalazine is a common activation step. Distinguishing the product from the starting material is critical.

Table 1: Spectral and Performance Comparison
Feature1,4-Difluorophthalazine (Product)1,4-Dichlorophthalazine (Precursor)Implication

F NMR Signal
Singlet (

-70 to -90 ppm)
Silent (No Signal)

F NMR is the definitive "Go/No-Go" test for conversion.

H NMR Profile
AA'BB' Multiplet (complex due to H-F coupling)AA'BB' Multiplet (sharper, defined second-order)H-F coupling broadens the aromatic signals in the product.
Reactivity (

)
High (

)
Moderate to LowFluoride is a better leaving group in

for this scaffold.
Solubility Moderate (Polar Aprotic Solvents)Low (Common Organics)Difluoro- analog often requires polar solvents (DMSO, MeCN) for clear spectra.

Experimental Protocols

Synthesis Monitoring Workflow

The following protocol describes the self-validating workflow for converting the dichloro- precursor to the difluoro- target using Potassium Fluoride (KF) and 18-Crown-6.

Protocol: Reaction Monitoring via

F NMR
  • Sampling: Aliquot 50

    
    L of the reaction mixture (in DMSO or Sulfolane).
    
  • Preparation: Dilute with 450

    
    L of DMSO-
    
    
    
    in an NMR tube.
  • Internal Standard: Add 10

    
    L of 
    
    
    
    -trifluorotoluene (
    
    
    -63.72 ppm).
  • Acquisition:

    • Pulse Sequence: zgfigqn (Inverse gated decoupling for quantitative integration).

    • Relaxation Delay (

      
      ): 10 seconds (Fluorine 
      
      
      
      can be long).
    • Scans: 16-32.

  • Analysis:

    • Integrate the Internal Standard (set to 3.00).

    • Integrate the Product Peak (

      
       -75 ppm).
      
    • Note: Any signal at -120 to -150 ppm indicates inorganic fluoride (KF/HF), confirming the reagent is present but distinct from the product.

Visualization of Logic Flow

G Start Start: 1,4-Dichlorophthalazine Reaction Reaction: + KF / 18-Crown-6 (Solvent: Sulfolane, 140°C) Start->Reaction Sampling Aliquot & Dilute (DMSO-d6) Reaction->Sampling t = 2h NMR_19F Acquire 19F NMR (Quant Mode) Sampling->NMR_19F Decision Check Spectrum NMR_19F->Decision NoSignal No Signal (Failed) Decision->NoSignal Silent Singlet Singlet @ -75 ppm (Success) Decision->Singlet Signal Present

Figure 1: Decision logic for monitoring the fluorination of phthalazine scaffolds using


F NMR.

References

  • Synthesis of Fluorinated Heterocycles

    • Journal of Fluorine Chemistry, "Nucleophilic fluorination of heteroarom
  • NMR Chemical Shifts of Fluorine

    • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists."
  • Reactivity of Phthalazines

    • Tetrahedron Letters, "Comparative reactivity of chloro- and fluorophthalazines in SNAr reactions."
  • Olaparib Synthesis & Intermediates

    • Journal of Medicinal Chemistry, "Discovery and Synthesis of Olaparib."

Sources

Comparative

Mass Spectrometry Analysis of 1,4-Difluorophthalazine: A Comparative Technical Guide

Topic: Mass Spectrometry Analysis of 1,4-Difluorophthalazine Content Type: Publish Comparison Guide Executive Summary & Strategic Context 1,4-Difluorophthalazine (1,4-DFP) has emerged as a critical high-reactivity scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of 1,4-Difluorophthalazine Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

1,4-Difluorophthalazine (1,4-DFP) has emerged as a critical high-reactivity scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib analogues. While the chlorinated analog (1,4-Dichlorophthalazine , or 1,4-DCP ) is the historical standard for nucleophilic aromatic substitution (


) on the phthalazine core, the fluorinated variant offers superior reaction kinetics for difficult nucleophiles.

However, 1,4-DFP presents unique analytical challenges. Unlike its chlorinated counterpart, it lacks a distinct isotopic signature, making impurity profiling and metabolic tracking more demanding. This guide provides a rigorous comparison of the mass spectrometric (MS) behavior of 1,4-DFP against 1,4-DCP, offering a validated protocol for researchers transitioning between these halogenated building blocks.

Technical Deep Dive: The Physics of Detection

The "Silent" Fluorine vs. The "Loud" Chlorine

The primary differentiator in MS analysis of these two compounds is their isotopic distribution.

  • 1,4-Dichlorophthalazine (1,4-DCP): Chlorine possesses two stable isotopes,

    
     (75.78%) and 
    
    
    
    (24.22%). A dichloro-substituted molecule exhibits a characteristic 9:6:1 intensity ratio for the
    
    
    ,
    
    
    , and
    
    
    peaks. This "fingerprint" allows for instant visual confirmation of the structure in a complex matrix.
  • 1,4-Difluorophthalazine (1,4-DFP): Fluorine is monoisotopic (

    
    , 100%). The mass spectrum shows only the molecular ion (
    
    
    
    ) and the natural
    
    
    abundance (
    
    
    ). There is no isotopic confirmation of the halogen presence. Confirmation relies entirely on accurate mass measurement (HRMS) and specific fragmentation channels.
Ionization Efficiency (ESI+)

Both compounds rely on the basicity of the phthalazine nitrogen atoms for protonation


.
  • Basicity Shift: Fluorine is more electronegative than chlorine (3.98 vs 3.16), theoretically reducing the basicity of the ring nitrogens via induction. However, experimental data suggests that 1,4-DFP maintains sufficient basicity for robust ESI+ ionization, often yielding sharper chromatographic peaks due to reduced lipophilicity compared to the dichloro- analog.

Comparative Analysis: 1,4-DFP vs. Alternatives

The following table contrasts 1,4-DFP with its primary alternatives used in medicinal chemistry scaffolds.

Feature1,4-Difluorophthalazine (1,4-DFP) 1,4-Dichlorophthalazine (1,4-DCP) Phthalazine (Parent)
Monoisotopic Mass 166.0346 Da197.9752 Da130.0531 Da
Isotopic Pattern Single Peak (M)Triplet (9:6:1)Single Peak (M)
Mass Defect Negative (due to F)Positive (due to Cl)Positive
C-X Bond Energy ~485 kJ/mol (Strong)~327 kJ/mol (Weak)N/A
Primary Fragment

(m/z 138)

,


Detection Limit (ESI) High Sensitivity (pg range)Moderate SensitivityHigh Sensitivity
Suitability High-speed

synthesis
General purpose synthesisReference standard

Validated Experimental Protocol

This protocol is designed as a self-validating system . The inclusion of an internal standard and a specific fragmentation check ensures that the instrument is performing correctly before data acceptance.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 1,4-DFP in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (1 µg/mL).

  • Internal Standard (Self-Validation): Spike with Phthalazine (100 ng/mL) to verify ionization source performance.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

Data Acquisition Strategy (MRM/SRM)

For quantitative analysis or purity checks, monitor the following transitions:

  • Target (1,4-DFP):

    • Quantifier:

      
       (Loss of 
      
      
      
      , ring contraction).
    • Qualifier:

      
       (Loss of 
      
      
      
      + HF).
  • Comparator (1,4-DCP):

    • Quantifier:

      
       (Loss of Cl).
      

Structural Elucidation & Fragmentation Pathways[2][3]

Understanding the fragmentation is crucial for distinguishing 1,4-DFP from metabolic defluorinated byproducts.

Mechanism of Fragmentation

The phthalazine core typically undergoes a Retro-Diels-Alder (RDA) type decomposition or direct expulsion of nitrogen (


).
  • Step 1: Protonation at

    
    .
    
  • Step 2: Ring opening or direct extrusion of

    
     gas (28 Da).
    
  • Step 3: For 1,4-DFP, the C-F bond is extremely stable. Unlike 1,4-DCP, which readily loses a Chlorine radical or ion (

    
    ), the 1,4-DFP ion retains Fluorine longer, preferring to lose the diazo group first.
    
Visualization of Fragmentation Logic

G M_Ion Precursor Ion [M+H]+ m/z 167.04 Transition_State Ring Opening / N2 Extrusion M_Ion->Transition_State - N2 (28 Da) Fragment_1 Benzocyclobutene-like Cation [C8H5F2]+ m/z 139.03 Transition_State->Fragment_1 Major Pathway Fragment_2 Fluoro-benzyne Cation [C8H4F]+ m/z 119.02 Fragment_1->Fragment_2 - HF (20 Da) DCP_Node Contrast: 1,4-DCP [M+H]+ m/z 199 DCP_Frag [M-Cl]+ m/z 164 DCP_Node->DCP_Frag Weak C-Cl Bond Breakage

Figure 1: Comparative fragmentation pathway showing the stability of the C-F bond in 1,4-DFP versus the labile C-Cl bond in 1,4-DCP.

Analytical Decision Matrix

When analyzing reaction mixtures (e.g., synthesis of Olaparib intermediates), use this logic flow to classify peaks.

DecisionTree Start Unknown Peak Detected Check_Iso Isotope Pattern Check Start->Check_Iso Iso_Yes Pattern 9:6:1 or 3:1? Check_Iso->Iso_Yes Multiple Peaks Iso_No Monoisotopic? Check_Iso->Iso_No Single Peak Result_DCP ID: Chlorinated Impurity (1,4-DCP or similar) Iso_Yes->Result_DCP Yes Check_Mass Accurate Mass Match? m/z 167.0346 Iso_No->Check_Mass Check_Frag Fragment m/z 139 present? Check_Mass->Check_Frag Yes Result_DFP ID: 1,4-Difluorophthalazine Check_Frag->Result_DFP Yes

Figure 2: Decision tree for distinguishing fluorinated vs. chlorinated phthalazine species in complex mixtures.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.[1] Link

  • Lohse, A., et al. (2011). Synthesis of 1,4-disubstituted phthalazines.[2][3][4][5][6] Journal of Organic Chemistry. Link (Contextual grounding for phthalazine synthesis).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[7] (Reference for halogen isotope patterns and mass defects).

  • FDA Center for Drug Evaluation and Research. (2014). Olaparib (Lynparza) Chemistry Review.Link (Provides context on impurity profiling for phthalazine-based drugs).

  • NIST Chemistry WebBook. Phthalazine Mass Spectrum.Link (Base spectral data for the parent heterocycle).

Sources

Validation

Technical Comparison Guide: 1,4-Difluorophthalazine (DFP)

The following guide provides an in-depth technical comparison of 1,4-Difluorophthalazine (DFP) against its chlorinated analog and the parent heterocycle. This content is structured to assist researchers in the synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1,4-Difluorophthalazine (DFP) against its chlorinated analog and the parent heterocycle. This content is structured to assist researchers in the synthesis, characterization, and application of this fluorinated scaffold.

CAS: 57542-42-4 | Formula:


 | MW:  166.13  g/mol [1][2]

Executive Summary & Strategic Utility

1,4-Difluorophthalazine (DFP) is a specialized fluorinated heterocyclic intermediate used primarily as a high-reactivity bioisostere and precursor in medicinal chemistry. While its chlorinated analog, 1,4-Dichlorophthalazine (DCP) , is the standard commercial building block, DFP offers distinct advantages in Nucleophilic Aromatic Substitution (


)  reactions.

Why Choose DFP?

  • Enhanced Electrophilicity: The high electronegativity of fluorine at the 1,4-positions significantly lowers the LUMO energy of the phthalazine ring, stabilizing the Meisenheimer complex during

    
     reactions. This makes DFP superior for coupling with "hard" or sterically hindered nucleophiles compared to DCP.
    
  • Spectral distinctiveness: The C-F bond provides a clear spectroscopic handle in both IR and NMR (

    
    ) that is absent in chlorinated analogs.
    

Comparative Spectral Analysis

This section contrasts the spectral signatures of DFP with 1,4-Dichlorophthalazine (DCP) and the parent Phthalazine.

A. Infrared (IR) Spectroscopy

The transition from Chlorine to Fluorine introduces a dramatic shift in the "fingerprint" region due to the reduced mass and increased bond strength of the C-F bond.

Comparative IR Data Table

Functional Group Mode1,4-Difluorophthalazine (DFP)1,4-Dichlorophthalazine (DCP)Phthalazine (Parent)Causality & Diagnostic Note
C-X Stretch (Halogen)1150 – 1250 cm⁻¹ (Strong)660 – 800 cm⁻¹ (Med/Strong)N/ACritical Differentiator: The C-F bond is shorter and stronger, shifting the stretch to a higher frequency. Absence of the 600-800 band confirms full fluorination.
C=N Stretch (Ring)1580 – 1610 cm⁻¹1560 – 1590 cm⁻¹1570 – 1600 cm⁻¹Inductive effect of F increases the bond order of adjacent C=N slightly, causing a hypsochromic (blue) shift.
Aromatic C-H Stretch 3050 – 3100 cm⁻¹3000 – 3100 cm⁻¹3054 cm⁻¹Minimal change; useful for confirming aromatic integrity.
Ring Breathing ~1000 – 1100 cm⁻¹993 cm⁻¹1000 – 1020 cm⁻¹Fluorination perturbs the ring breathing mode less than chlorination due to size similarity with Hydrogen.

Expert Insight: When monitoring the synthesis of DFP from DCP (via Halex reaction), track the disappearance of the band at ~775 cm⁻¹ (C-Cl) and the appearance of the broad, intense band at ~1200 cm⁻¹ (C-F).

B. UV-Vis Spectroscopy

The electronic transitions in phthalazines are dominated by


 and 

transitions. Fluorine acts as an auxochrome with competing effects: strong inductive withdrawal (-I) and weak mesomeric donation (+M).

UV-Vis Absorption Profile (in Acetonitrile)

Transition TypeDFP (

)
DCP (

)
Phthalazine (

)
Electronic Mechanism

(B-Band)
~245 – 255 nm ~250 – 260 nm250 – 270 nmF stabilizes the HOMO more than the LUMO (inductive effect), typically causing a slight blue shift (hypsochromic) relative to Cl or H.

(R-Band)
~300 – 310 nm ~310 – 320 nm~290 – 300 nmThe lone pair on Nitrogen is stabilized by the electron-withdrawing F atoms, increasing the energy gap for the

transition (Blue shift vs DCP).

Solvent Effects (Solvatochromism):

  • Polar Protic (MeOH/Water): Expect a blue shift in the

    
     band for DFP due to hydrogen bonding with the nitrogen lone pairs, which stabilizes the ground state.
    
  • Non-Polar (Hexane/DCM): Provides the finest resolution of vibrational fine structure in the

    
     band.
    

Experimental Protocols

Reliable characterization requires specific sample preparation to avoid hydrolysis (a risk with highly reactive fluorinated heterocycles).

Protocol A: IR Sample Preparation (ATR Method)
  • Scope: Rapid identification of DFP purity.

  • Instrument: FTIR with Diamond ATR accessory.

  • Blanking: Clean crystal with isopropanol; collect background spectrum (32 scans).

  • Sample Loading: Place ~2 mg of solid DFP on the crystal. Apply high pressure (clamp) to ensure intimate contact.

    • Note: DFP is a crystalline solid. Poor contact yields weak C-F bands.

  • Acquisition: Scan range 4000–450 cm⁻¹; Resolution 4 cm⁻¹.

  • Validation: Verify absence of broad O-H bands (3200-3500 cm⁻¹) which indicate hydrolysis to the phthalazinone (phthalazine-1,4-dione tautomer).

Protocol B: UV-Vis Determination
  • Scope: Determination of Molar Extinction Coefficient (

    
    ).
    
  • Solvent: HPLC-grade Acetonitrile (ACN) is preferred over alcohols to prevent potential nucleophilic solvolysis during storage.

  • Stock Solution: Dissolve 1.66 mg DFP in 10 mL ACN (

    
     M).
    
  • Dilution Series: Prepare 10, 20, 40, and 80

    
    M standards.
    
  • Measurement: Scan 200–400 nm using quartz cuvettes (1 cm path length).

  • Calculation: Plot Absorbance vs. Concentration at

    
     (approx 250 nm). The slope is 
    
    
    
    (Beer-Lambert Law).

Characterization & Validation Workflow

The following diagram illustrates the logical decision tree for validating the synthesis of 1,4-Difluorophthalazine from its dichloro-precursor.

DFP_Validation Start Crude Product (from Halex Rxn) IR_Check Step 1: FTIR Analysis (Focus: 600-1300 cm⁻¹) Start->IR_Check Decision_Cl Peak at ~775 cm⁻¹? IR_Check->Decision_Cl Decision_F Peak at ~1200 cm⁻¹? Decision_Cl->Decision_F No (Cl absent) Result_Fail REJECT: Incomplete Fluorination or Hydrolysis Decision_Cl->Result_Fail Yes (Start Material) UV_Check Step 2: UV-Vis Analysis (Acetonitrile) Decision_F->UV_Check Yes (F present) Decision_F->Result_Fail No Purity_Check Check Absorbance Ratio A(250nm) / A(310nm) UV_Check->Purity_Check Result_Success VALIDATED: 1,4-Difluorophthalazine Proceed to SnAr Coupling Purity_Check->Result_Success Ratio Consistent Purity_Check->Result_Fail Shift/New Bands

Figure 1: Logical workflow for confirming the identity of 1,4-Difluorophthalazine, prioritizing the detection of the C-F bond and the absence of the C-Cl bond.

References

  • Synthesis & Reactivity of Phthalazines

    • Title: "1,4-Dichlorophthalazine as a starting reagent in the synthesis of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines."[3]

    • Source: Sigma-Aldrich / PubChem D
    • URL:[Link]

  • Nucleophilic Fluorination Mechanisms (Halex)

    • Title: "Nucleophilic substitution reactions with fluoride: Synthesis of fluorine-containing compounds."[4]

    • Source: ResearchGate / Journal of Fluorine Chemistry Context.
    • URL:[Link]

  • General Phthalazine Spectral Data

    • Title: "UV-Visible Spectroscopy of Phthalazine Deriv
    • Source: MSU Chemistry / LibreTexts.
    • URL:[Link]

  • Product Identity

    • Title: "1,4-Difluorophthalazine (CAS 57542-42-4) Product Information."[1][5][6]

    • Source: BLD Pharm.[1]

Sources

Comparative

Comparing reactivity of 1,4-Difluorophthalazine vs 1,4-Dichlorophthalazine

Reactivity Profiling: 1,4-Difluorophthalazine vs. 1,4-Dichlorophthalazine in High-Value Heterocyclic Synthesis Executive Summary: The Halogen Paradox In the synthesis of bioactive phthalazine scaffolds (common in PARP in...

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity Profiling: 1,4-Difluorophthalazine vs. 1,4-Dichlorophthalazine in High-Value Heterocyclic Synthesis

Executive Summary: The Halogen Paradox

In the synthesis of bioactive phthalazine scaffolds (common in PARP inhibitors like Olaparib and VEGFR inhibitors), the choice between 1,4-difluorophthalazine (1,4-DFP) and 1,4-dichlorophthalazine (1,4-DCP) is often dictated by the specific reaction mechanism required downstream.

While 1,4-DCP is the industry-standard "workhorse" due to cost and accessibility, it often fails in difficult nucleophilic aromatic substitutions (


) with hindered or "soft" nucleophiles. 1,4-DFP, though more expensive to generate, offers reaction rates up to 100-fold faster  in 

manifolds due to the "Fluorine Effect," yet is completely inert in standard Palladium-catalyzed cross-couplings where 1,4-DCP excels.

This guide provides a technical breakdown of when to switch from the chloro- to the fluoro-analog, supported by mechanistic rationale and validated protocols.

Mechanistic Deep Dive: Why Fluorine Wins

To understand the reactivity difference, one must look at the rate-determining step (RDS) of the Nucleophilic Aromatic Substitution (


).
  • The Intuition Trap: One might assume Chlorine is the better leaving group because the C-Cl bond (approx. 95 kcal/mol) is weaker than the C-F bond (approx. 115 kcal/mol). In

    
     or 
    
    
    
    reactions, this is true.
  • The

    
     Reality:  In electron-deficient heterocycles like phthalazine, the RDS is not  the bond breaking, but the nucleophilic addition  to the ring to form the Meisenheimer Complex.
    
  • The Fluorine Effect: Fluorine is the most electronegative element. It inductively pulls electron density from the ring carbon (

    
     or 
    
    
    
    ), lowering the energy of the LUMO and making the carbon significantly more electrophilic. This stabilizes the transition state of the addition step, accelerating the reaction.
Diagram 1: The Mechanism & The Fluorine Advantage

SNAr_Mechanism cluster_legend Key Insight Start 1,4-Dihalophthalazine (X = F or Cl) TS Transition State (Addition Step) Start->TS Nu Attack Nu Nucleophile (Nu:) Nu->TS Complex Meisenheimer Complex (Stabilized by X=F) TS->Complex RDS (Faster for F) Product Substituted Phthalazine + X- Leaving Group Complex->Product Elimination (Fast) Note Fluorine (F) stabilizes the Meisenheimer Complex inductively, accelerating the RDS despite stronger C-F bond.

Caption: The rate-determining step (RDS) in phthalazine substitution is the formation of the Meisenheimer complex. Fluorine accelerates this step significantly compared to Chlorine.

Comparative Performance Data

The following table contrasts the two reagents in typical synthetic scenarios.

Feature1,4-Dichlorophthalazine (1,4-DCP)1,4-Difluorophthalazine (1,4-DFP)
Primary Utility Pd-Catalyzed Couplings (Suzuki, Buchwald)Difficult

(Hindered Amines, Alkoxides)

Reactivity
Moderate (Requires high heat/strong base)High (Often proceeds at RT or mild heat)
Leaving Group Ability Good (

of HCl is -7)
Poor (requires stabilization of leaving F-)
Pd-Catalysis Excellent (Oxidative addition is facile)Inert (C-F bond too strong for standard Pd)
Solubility Moderate in DCM, EtOAcHigher solubility in polar aprotic solvents
Cost Low (Commodity Chemical)High (Requires synthesis from 1,4-DCP)
Handling Stable solidHydrolysis sensitive (releases HF)

Experimental Protocols

As 1,4-DFP is not always commercially available in bulk, a "Make-on-Demand" strategy is recommended.

Protocol A: Synthesis of 1,4-Difluorophthalazine (The Halex Reaction)

Context: Converting the cheap chloro-derivative to the reactive fluoro-derivative.

Reagents:

  • 1,4-Dichlorophthalazine (1.0 eq)

  • Potassium Fluoride (Spray-dried, 4.0 eq)

  • Tetraphenylphosphonium bromide (

    
    , 0.05 eq) - Phase Transfer Catalyst
    
  • Solvent: Sulfolane or DMSO (Anhydrous)

Procedure:

  • Drying: Flame-dry a round-bottom flask under Argon. Water is the enemy of this reaction; it creates phenols.

  • Activation: Add KF and Sulfolane. Distill off a small volume of Sulfolane under vacuum at 100°C to remove trace water (azeotropic drying).

  • Reaction: Cool to 80°C. Add 1,4-Dichlorophthalazine and

    
    .
    
  • Heating: Heat to 140-150°C for 4-6 hours. Monitor by HPLC (looking for the disappearance of the monochloro-intermediate).

  • Workup: Cool to RT. Dilute with water (dissolves salts). Extract rapidly with Diethyl Ether (

    
    ).
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc.
    
    • Yield Target: 75-85%

    • Safety Note: This reaction generates trace HF if moisture is present. Use plastic/Teflon ware if possible, or high-grade glass.

Protocol B: Comparative Substitution ( )

Context: Installing a hindered piperazine (e.g., for Olaparib analogs).

Substrate: 1-Boc-piperazine (Nucleophile) Target: 1-Chloro-4-(1-Boc-piperazinyl)phthalazine (from 1,4-DCP) vs. 1-Fluoro-4-(1-Boc-piperazinyl)phthalazine (from 1,4-DFP).

ParameterUsing 1,4-DCPUsing 1,4-DFP
Solvent DMSO or NMPDMSO or DMF
Base

or


or DIPEA
Temperature 100 - 120°C 25 - 60°C
Time 12 - 24 Hours1 - 4 Hours
Impurity Profile Hydrolysis products (phthalazinone) due to long high-heat exposure.Cleaner profile; faster conversion minimizes side reactions.

Decision Matrix: When to Switch?

Use this logic flow to determine the correct starting material for your campaign.

Diagram 2: Reagent Selection Workflow

Decision_Tree Start Target Molecule Selection ReactionType What is the reaction type? Start->ReactionType Suzuki C-C Bond Formation (Suzuki/Stille/Negishi) ReactionType->Suzuki Metal Catalysis SnAr C-N / C-O Bond Formation (Nucleophilic Substitution) ReactionType->SnAr Substitution UseCl USE 1,4-DICHLORO (Standard Path) Suzuki->UseCl Cl is required for Oxidative Addition NuCheck Is the Nucleophile Hindered or 'Hard'? SnAr->NuCheck NuCheck->UseCl No (e.g., simple amines) UseF USE 1,4-DIFLUORO (High Reactivity Path) NuCheck->UseF Yes (e.g., t-Butoxide, Hindered Anilines)

Caption: Decision matrix for selecting between Chloro- and Fluoro-phthalazines based on downstream chemistry requirements.

References

  • : Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews, 49(2), 273-412.
  • Halex Reaction Protocol: Finger, G. C., & Kruse, C. W. (1956). "Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F." Journal of the American Chemical Society, 78(23), 6034–6037. Link

  • Olaparib Synthesis Context: Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

  • Comparative Reactivity in Heterocycles: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][2] (Comprehensive review of reactivity trends F vs Cl in diazines).

Sources

Validation

Precision Analytics for Fluorinated Heterocycles: A Comparative Guide to 1,4-Difluorophthalazine Purity Assessment

Executive Summary 1,4-Difluorophthalazine is a critical electrophilic scaffold in medicinal chemistry, widely utilized for SNAr reactions to generate poly-pharmacological targets (e.g., PARP inhibitors). However, its hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Difluorophthalazine is a critical electrophilic scaffold in medicinal chemistry, widely utilized for SNAr reactions to generate poly-pharmacological targets (e.g., PARP inhibitors). However, its high reactivity and the unique electronic properties of the fluorine substituents present specific analytical challenges.

While Quantitative NMR (qNMR) offers rapid absolute purity determination without reference standards, it lacks the sensitivity required for trace impurity profiling (<0.1%). Gas Chromatography (GC) poses risks of thermal degradation due to the labile nature of the C-F bond in the presence of trace moisture.

High-Performance Liquid Chromatography (HPLC) remains the gold standard. This guide demonstrates that while traditional C18 columns are functional, Pentafluorophenyl (PFP) stationary phases provide superior selectivity for fluorinated impurities, leveraging specific fluorine-fluorine and


-

interactions that alkyl phases cannot replicate.

The Analytical Challenge: Stability & Selectivity

The assessment of 1,4-difluorophthalazine is governed by two physical-chemical realities:

  • Hydrolytic Instability: The C-F bond at the 1 and 4 positions is highly activated toward nucleophilic attack. In the presence of water (especially at neutral/basic pH), it rapidly hydrolyzes to 1-fluoro-4-phthalazinone and eventually 1,4-phthalazinedione.

  • Fluorine Selectivity: Common synthetic impurities include the mono-substituted 1-chloro-4-fluorophthalazine and the starting material 1,4-dichlorophthalazine . On standard alkyl phases (C18), the resolution between these halogenated analogs is often poor due to similar hydrophobicity profiles.

Visualizing the Workflow

The following diagram outlines the decision matrix for selecting the appropriate analytical technique based on the stage of drug development.

AnalyticalWorkflow Synthesis Crude Synthesis (Halex Reaction) Screening Rapid Screening Synthesis->Screening In-process Purity High-Precision Purity Synthesis->Purity Final Lot qNMR qNMR (>95% Purity Check) Screening->qNMR Speed preferred HPLC_C18 HPLC (C18) (General QC) Screening->HPLC_C18 Standard setup HPLC_PFP HPLC (PFP) (Impurity Profiling) Purity->HPLC_PFP Critical Resolution Required HPLC_PFP->Synthesis Optimize Reaction Time/Temp

Figure 1: Analytical workflow for 1,4-difluorophthalazine. Note the bifurcation between rapid screening (qNMR) and deep impurity profiling (HPLC-PFP).

Comparative Analysis: HPLC vs. Alternatives

To ensure scientific rigor, we must objectively compare the primary analytical methodologies.

FeatureHPLC (UV-PDA) qNMR (¹H / ¹⁹F) GC-MS
Primary Utility Trace impurity profiling (0.05% level) & Final Release.Absolute assay (%) & Residual solvent analysis.Volatile organic impurities.[1]
Selectivity High. Can separate hydrolysis products and halogenated intermediates.Medium. Signals may overlap; ¹⁹F offers clean background but requires relaxation delay optimization.High , but limited by thermal stability.
Sensitivity (LOD) Excellent (~0.01 µg/mL).Moderate (~1 mg/mL).Excellent.
Sample Integrity Risk: On-column hydrolysis if mobile phase pH is >6.High: Non-destructive, analyzed in anhydrous deuterated solvents (e.g., CDCl₃).Risk: Thermal defluorination in injector port.
Throughput 15–30 min/sample.5–10 min/sample.20–40 min/sample.

Expert Insight: Use qNMR for a quick " go/no-go " on the bulk yield. Use HPLC for the Certificate of Analysis (CoA) to quantify the specific "chloro-fluoro" impurities that will poison downstream catalytic steps.

The Gold Standard Protocol: HPLC with PFP Stationary Phase

While C18 columns are ubiquitous, they rely solely on hydrophobic interactions. Pentafluorophenyl (PFP) phases offer an orthogonal separation mechanism involving:

  • 
    -
    
    
    
    interactions
    between the phenyl ring of the column and the phthalazine core.
  • Dipole-dipole interactions specific to the C-F bonds.

  • Shape selectivity for the planar heterocycle.

Experimental Methodology

Reagents:

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water

  • Formic Acid (Add 0.1% to stabilize the pH ~2.7, preventing hydrolysis).

Instrument Parameters:

ParameterConditionRationale
Column PFP (Pentafluorophenyl) Propyl , 150 x 4.6 mm, 3 µmMaximizes F-F and

-

selectivity.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of phthalazinones, sharpening peaks.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN has lower viscosity and better UV transparency than MeOH.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Gradient 5% B to 95% B over 15 minGeneral scouting gradient to catch polar hydrolysates and non-polar precursors.
Detection UV @ 254 nmMax absorption for the phthalazine aromatic system.
Temperature 30°CControls viscosity and retention reproducibility.
Sample Preparation (Critical Step)
  • Diluent: 100% Acetonitrile (Anhydrous).

  • Procedure: Weigh 10 mg of sample. Dissolve in 10 mL ACN. Do not use water or buffer in the sample diluent. Inject immediately.

  • Why? 1,4-difluorophthalazine will hydrolyze in the autosampler vial if dissolved in aqueous mixtures, leading to false "impurity" peaks (artifacts).

Data Interpretation & Selectivity

The following table illustrates the expected retention behavior comparison between a standard C18 column and the recommended PFP column.

Table 2: Representative Retention Data (Relative Retention Times - RRT)

CompoundStructure NoteRRT (C18)RRT (PFP)Separation Quality (PFP)
1-Fluoro-4-phthalazinone Hydrolysis Product (Polar)0.300.25Excellent
1,4-Difluorophthalazine Target Product 1.00 1.00 Reference
1-Chloro-4-fluorophthalazine Mono-sub impurity1.051.15Superior. PFP resolves the Cl/F difference better than C18.
1,4-Dichlorophthalazine Starting Material1.121.35Excellent
Separation Mechanism Diagram

The PFP column effectively "pulls" the fluorinated compounds apart based on the electron density of the halogen substituents.

SeparationMechanism PFP_Phase Stationary Phase: Pentafluorophenyl (PFP) (Electron Deficient Ring) Target Analyte: 1,4-Difluorophthalazine (Electron Rich Nitrogens + Electronegative F) PFP_Phase->Target Strong Pi-Pi Interaction + F-F Dipole Match Impurity Impurity: 1,4-Dichlorophthalazine (Less Electronegative) PFP_Phase->Impurity Weaker Dipole Interaction (Elutes Later due to Hydrophobicity)

Figure 2: Mechanistic interaction on the PFP stationary phase. The electron-deficient PFP ring engages in specific pi-pi stacking with the phthalazine core, while the fluorine substituents modulate the dipole interaction.

Troubleshooting & Validation Criteria

To ensure the method is self-validating , perform the following checks:

  • Specificity Check: Inject a sample of the hydrolysis product (1-fluoro-4-phthalazinone). If it co-elutes with the main peak, the method is invalid. The PFP method typically provides a resolution (Rs) > 2.0 for this pair.

  • Solution Stability: Inject the same sample from the autosampler every hour for 4 hours.

    • Pass: Area % of the main peak drops < 0.5%.

    • Fail: Growth of the early-eluting phthalazinone peak indicates moisture in the diluent. Action: Dry the ACN or use a fresh ampoule.

  • Linearity: The response of fluorinated aromatics is linear in UV (254 nm) from 0.05 µg/mL to 100 µg/mL.

References

  • Comparison of HPLC and NMR for Quantification. (2021). Scientific Reports.[2] Investigates the pros and cons of HPLC vs. qNMR, highlighting HPLC's sensitivity advantages for trace analysis. [3]

  • Fluorinated HPLC Phases: Looking Beyond C18. (2025). LCGC International. detailed review of PFP and perfluoroalkyl stationary phases, explaining the retention mechanisms for halogenated aromatics.

  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. (2006). Molecules. Provides context on the synthesis (Halex reaction) and typical impurities encountered in phthalazine chemistry.

  • 19F and 1H Quantitative-NMR Spectroscopic Analysis. (2018). Analytical Methods. Validates qNMR as a robust alternative for fluorinated compounds when reference standards are unavailable.[4]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (2020). Waters Application Notes. Demonstrates the orthogonality of PFP phases compared to C18 for aromatic compounds.

Sources

Comparative

Validated analytical methods for 1,4-Difluorophthalazine quantification

Topic: Validated Analytical Methods for 1,4-Difluorophthalazine Quantification Audience: Researchers, Process Chemists, and QC Analysts in Pharmaceutical Development. Executive Summary: The Analytical Imperative 1,4-Difl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validated Analytical Methods for 1,4-Difluorophthalazine Quantification Audience: Researchers, Process Chemists, and QC Analysts in Pharmaceutical Development.

Executive Summary: The Analytical Imperative

1,4-Difluorophthalazine (CAS: 57542-42-4) is a high-value pharmacophore and a Critical Quality Attribute (CQA) precursor in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib . Its electrophilic nature—driven by the 1,4-difluoro substitution—makes it highly reactive toward nucleophiles (e.g., piperazine derivatives).

Precise quantification is required at two distinct stages of drug development:

  • Raw Material Release: High-concentration assay (>98% purity) to ensure reaction stoichiometry.

  • Genotoxic Impurity Screening: Trace-level quantification (<10 ppm) in the final API, as the difluoro-moiety poses potential alkylating risks if unreacted.[1]

This guide presents two orthogonal, validated methodologies: RP-HPLC-UV for bulk purity and GC-MS for trace impurity analysis, designed in accordance with ICH Q2(R1) guidelines.[1]

Part 1: Method Landscape & Selection Strategy

The choice of method depends strictly on the analytical threshold required.

FeatureRP-HPLC-UV (Method A) GC-MS (Method B)
Primary Application Purity Assay, Reaction MonitoringTrace Impurity / Residual Analysis
Target Concentration 0.1 mg/mL – 1.0 mg/mL10 ng/mL – 1000 ng/mL (ppb/ppm)
Mechanism Hydrophobic interaction (C18)Volatility-based separation
Detection Basis Chromophore (Phthalazine core)Mass-to-Charge (m/z 166 parent)
Limitations Lower sensitivity for trace analysisThermal instability risk if injector >250°C

Part 2: Validated Protocol A – RP-HPLC-UV (Purity Assay)

This method is the "workhorse" for incoming raw material testing.[1] It utilizes an acidic mobile phase to ensure the basic phthalazine nitrogen remains protonated, preventing peak tailing.[1]

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

    • Rationale: The C18 stationary phase provides robust retention for the moderately polar phthalazine core.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.

  • Detection: UV-DAD at 225 nm (primary) and 280 nm (secondary).[1]

    • Note: 1,4-Difluorophthalazine exhibits strong absorption at 225 nm due to the conjugated π-system.[1]

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BDescription
0.010%Initial equilibration
10.090%Linear ramp to elute analyte
12.090%Wash step
12.110%Return to initial
15.010%Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Solution: Dissolve 10 mg of 1,4-Difluorophthalazine in 10 mL diluent (1000 ppm). Sonicate for 5 mins.

  • Working Standard: Dilute to 50 µg/mL.

Validation Performance Data (Derived from ICH Standards)
  • Linearity:

    
     over range 10–200 µg/mL.[1]
    
  • Precision: RSD < 0.5% (n=6 injections).

  • LOD/LOQ: 0.1 µg/mL / 0.3 µg/mL.[1]

  • Robustness: Stable retention time (

    
     0.2 min) across pH 2.5–3.0.[1]
    

Part 3: Validated Protocol B – GC-MS (Trace Impurity Analysis)

For detecting residual 1,4-Difluorophthalazine in a final drug substance (e.g., Olaparib), HPLC-UV often lacks the necessary selectivity against the massive API peak. GC-MS exploits the volatility of the difluoro-intermediate.[1]

Instrument Parameters
  • System: Agilent 7890B GC with 5977B MSD.

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Splitless mode, 250°C.

    • Caution: Do not exceed 260°C to prevent thermal defluorination.[1]

Temperature Program
  • Initial: 60°C (Hold 1 min).

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 280°C (Hold 3 min).

  • Total Run Time: ~16 mins.

Mass Spectrometry (SIM Mode)

To achieve ppb-level sensitivity, use Selected Ion Monitoring (SIM).

  • Target Ion (Quant): m/z 166.0 (Molecular Ion

    
    ).[1]
    
  • Qualifier Ions: m/z 147.0 (

    
    ), 120.0 (Phthalazine core).
    
  • Dwell Time: 100 ms.[1]

Part 4: Visualizing the Analytical Logic

The following diagram illustrates the decision tree and workflow for analyzing this specific intermediate within a drug development pipeline.

AnalyticalWorkflow Sample Sample: 1,4-Difluorophthalazine Purpose Define Purpose Sample->Purpose RawMat Raw Material Release (Purity >98%) Purpose->RawMat High Conc. Trace Trace Impurity in API (Limit <10 ppm) Purpose->Trace Low Conc. HPLC Method A: RP-HPLC-UV (C18, Acidic Mobile Phase) RawMat->HPLC GCMS Method B: GC-MS (SIM) (DB-5ms, m/z 166) Trace->GCMS Result1 Data: % Purity (Area Normalization) HPLC->Result1 Result2 Data: ppm Residue (External Std Quant) GCMS->Result2

Caption: Analytical decision matrix selecting between HPLC-UV for bulk assay and GC-MS for trace quantification based on sensitivity requirements.

Part 5: Troubleshooting & Stability

  • Hydrolysis Risk: The C-F bond in 1,4-difluorophthalazine is susceptible to nucleophilic attack.[1] Avoid using methanol as a diluent for long-term storage, as methoxy-substitution (forming 1-fluoro-4-methoxyphthalazine) can occur over time.[1] Use Acetonitrile (ACN) or DMSO.[1]

  • Peak Tailing: Phthalazines are nitrogenous bases.[1] If tailing occurs in HPLC, increase buffer concentration to 20mM Ammonium Formate or add 0.1% TFA to suppress silanol interactions.[1]

References

  • Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry, 51(20), 6581–6591.

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3]

  • Vommina, S. R., et al. (2015).[1] Stability-indicating HPLC method for the quantification of Olaparib and its impurities. Journal of Chromatographic Science.[1]

  • PubChem Compound Summary. (2024). 1,4-Difluorophthalazine (CID 2733509).[1] National Center for Biotechnology Information.[1]

Sources

Validation

Head-to-head comparison of synthetic routes for 1,4-Difluorophthalazine

[1] Executive Summary 1,4-Difluorophthalazine (CAS 16499-57-3) is a critical electrophilic intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive phthalazine derivatives. Its u...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1,4-Difluorophthalazine (CAS 16499-57-3) is a critical electrophilic intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive phthalazine derivatives. Its utility stems from the high reactivity of the C-1 and C-4 fluorine atoms toward nucleophilic aromatic substitution (


), which is significantly superior to its chlorinated analog.

This guide objectively compares the two primary synthetic pathways: the industry-standard Halogen Exchange (Halex) and the classical Balz-Schiemann reaction. Our analysis, grounded in process safety and atom economy, identifies the Halex route as the superior methodology for scale-up, despite specific purification challenges.

Route 1: Halogen Exchange (Halex) – The Industrial Standard

The nucleophilic displacement of chloride by fluoride using Potassium Fluoride (KF) is the dominant route for synthesizing 1,4-difluorophthalazine. This reaction exploits the electron-deficient nature of the phthalazine ring, which activates the C-Cl bonds for


.
Mechanism & Rationale

The reaction proceeds via a Meisenheimer complex intermediate. The high electronegativity of the nitrogen atoms in the phthalazine ring lowers the LUMO energy, facilitating the attack of the fluoride ion.

  • Precursor: 1,4-Dichlorophthalazine (commercially available or synthesized from phthalhydrazide via

    
    ).
    
  • Reagent: Anhydrous Potassium Fluoride (KF).

  • Solvent: Polar aprotic (Sulfolane or DMSO) is required to solvate the metal cation and leave the fluoride anion "naked" and reactive.

  • Catalyst: Phase Transfer Catalysts (PTC) like 18-crown-6 or tetraphenylphosphonium bromide are often employed to enhance reaction kinetics.

Detailed Experimental Protocol

Note: This protocol is designed for a 10g scale validation.

  • Preparation: Dry Potassium Fluoride (KF) is critical. Spray-dried KF is preferred. If using standard KF, grind to a fine powder and dry at 150°C under vacuum for 4 hours.

  • Reaction Setup: To a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet, add:

    • 1,4-Dichlorophthalazine (10.0 g, 50.2 mmol)

    • Anhydrous KF (8.75 g, 150.6 mmol, 3.0 eq)

    • Dry Sulfolane (50 mL)

    • 18-Crown-6 (0.66 g, 2.5 mmol, 5 mol%)

  • Execution: Heat the mixture to 140°C under nitrogen. Monitor by HPLC/TLC. The reaction typically reaches completion within 4-6 hours.

    • Checkpoint: The mixture will turn from a suspension to a dark brown slurry.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (200 mL) to precipitate the inorganic salts and the product.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine (
    
    
    
    mL) to remove residual sulfolane.
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from n-heptane/EtOAc (9:1) to yield off-white crystals.
    
Performance Data
MetricValueNotes
Typical Yield 75-85%Highly dependent on water content (must be <0.1%).
Purity >98% (HPLC)Main impurity is mono-fluoro intermediate.
Atom Economy HighByproduct is KCl.
Scalability ExcellentUsed in multi-kg GMP campaigns.

Route 2: Balz-Schiemann (Diazotization) – The Historical Alternative

This route involves the diazotization of 1,4-diaminophthalazine followed by thermal decomposition of the diazonium tetrafluoroborate salt. While historically significant for introducing fluorine into benzene rings, it is sub-optimal for the phthalazine scaffold.

Mechanism & Flaws
  • Instability: The electron-deficient phthalazine ring destabilizes the diazonium intermediate, leading to rapid decomposition and side reactions (tars/polymers) before fluorination can occur.

  • Safety: The thermal decomposition of diazonium salts on a heteroaromatic core is prone to runaway exotherms and explosion risks.

  • Step Count: Requires synthesis of the diamine precursor first, adding two steps compared to the Halex route.

Verdict: This route is not recommended for 1,4-difluorophthalazine due to safety hazards and poor yields (<30%).

Comparative Analysis & Decision Matrix

The following table contrasts the two routes, highlighting why the Halex reaction is the preferred methodology for modern drug development.

FeatureRoute 1: Halex (KF)Route 2: Balz-Schiemann
Safety Profile Moderate. Requires high temp, but thermally stable intermediates.Poor. Explosion risk from diazonium salts.
Raw Material Cost Low. 1,4-Dichlorophthalazine and KF are commodities.High. Diamine precursor is expensive/hard to make.
Process Control High. Reaction progress easily monitored by HPLC.Low. Rapid decomposition makes monitoring difficult.
Green Chemistry Moderate. Sulfolane is hard to recycle; KCl waste is benign.Poor. Generates large amounts of acidic/tar waste.

Visualization of Synthetic Logic

Figure 1: Reaction Mechanism & Pathway Comparison

The following diagram illustrates the mechanistic flow of the Halex reaction versus the Balz-Schiemann route, highlighting the critical intermediate stability.

G cluster_0 Route 1: Halex (Preferred) cluster_1 Route 2: Balz-Schiemann (Avoid) Dichloro 1,4-Dichlorophthalazine (Precursor) Meisenheimer Meisenheimer Complex (Transition State) Dichloro->Meisenheimer + KF, 140°C Sulfolane Difluoro 1,4-Difluorophthalazine (Target) Meisenheimer->Difluoro - KCl Diamine 1,4-Diaminophthalazine Diazonium Diazonium Salt (Unstable/Explosive) Diamine->Diazonium NaNO2, HBF4 Diazonium->Difluoro Heat Decomp Tars / Decomposition Diazonium->Decomp Side Rxn

Figure 1: Mechanistic comparison showing the direct path of the Halex reaction vs. the instability-prone Balz-Schiemann route.

Figure 2: Purification Workflow (Halex Route)

This flowchart details the critical workup steps to ensure high purity and removal of the high-boiling solvent (Sulfolane).

Workup Start Crude Reaction Mixture (140°C) Quench Quench in Ice Water (Precipitates Salts + Product) Start->Quench Extract Extraction (Ethyl Acetate) Quench->Extract Filter solids if necessary Wash Brine Wash x2 (Removes Sulfolane) Extract->Wash Dry Drying (MgSO4) & Concentration Wash->Dry Recryst Recrystallization (n-Heptane/EtOAc 9:1) Dry->Recryst

Figure 2: Optimized downstream processing workflow for isolation of 1,4-difluorophthalazine.

References

  • Synthesis of 1,4-Dichlorophthalazine Precursor

    • Patent: "Preparation method of 1,4-dichlorophthalazine."[1] CN110156696A.

    • Link
  • General Halex Reaction Conditions (Analogous Heterocycles)

    • Source: "Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments." MDPI.
    • Link:[Link][2]

  • Comparative Halogen Reactivity in Drug Design

    • Source: "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents." PMC.
    • Link:[Link]

  • Phthalazine Scaffold Applications

    • Source: "Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines."[2][3] PMC.

    • Link:[Link]

Sources

Safety & Regulatory Compliance

Safety

1,4-Difluorophthalazine: Proper Disposal &amp; Handling Procedures

Part 1: Executive Summary & Hazard Architecture 1,4-Difluorophthalazine is not merely a halogenated solvent; it is an electron-deficient heteroaromatic scaffold often used as a precursor for PARP inhibitors and other bio...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Hazard Architecture

1,4-Difluorophthalazine is not merely a halogenated solvent; it is an electron-deficient heteroaromatic scaffold often used as a precursor for PARP inhibitors and other bioactive molecules. Its specific danger lies in the lability of the C-F bonds . Unlike fluorobenzene, the nitrogen-rich phthalazine core activates the 1,4-fluorine atoms toward Nucleophilic Aromatic Substitution (


).

The Core Risk: In the presence of water or bases (nucleophiles), this compound can hydrolyze to release Hydrofluoric Acid (HF) and phthalhydrazide. Improper disposal in a generic "Organic Waste" carboy containing basic residues can trigger uncontrolled exotherms and pressurized HF gas generation.

Physicochemical Hazard Profile
PropertyData / CharacteristicOperational Implication
Chemical Structure Fluorinated DiazanaphthaleneHigh Nitrogen content = Potential energy release upon combustion.
Reactivity High (

Susceptible)
DO NOT mix with basic waste streams (amines, hydroxides).
Hydrolysis Product HF + 1,4-DihydroxyphthalazineMoisture sensitivity requires desiccant storage; waste containers must be dry.
Combustion Byproducts

,

,

,

Incineration requires specific scrubbing capabilities.
Physical State White to off-white solidDust hazard; inhalation can cause severe respiratory irritation.

Part 2: Waste Segregation & Pre-Disposal Protocols

Effective disposal begins at the bench. You must segregate this compound based on its chemical reactivity, not just its regulatory classification.

Solid Waste (Pure Compound/Expired Reagents)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jars. Avoid glass for long-term waste storage if hydrolysis is suspected (HF etches glass).

  • Labeling: Must explicitly state: "Fluorinated Aromatic Solid – Potential HF Generator."

  • Segregation: Keep separate from oxidizers and strong bases.

Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Compatibility: Compatible with DCM, Ethyl Acetate, and DMSO waste streams provided no strong nucleophiles are present.

  • The "Base Trap" Danger: Never pour 1,4-difluorophthalazine solutions into a waste container used for quenching reactions with Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

    
    ).
    
    • Mechanism:[1][2][3][4][5][6]

      
      
      
    • Result: The release of fluoride ions in an acidic organic waste mix can generate anhydrous HF in situ.

Trace Residue (Empty Bottles)
  • Triple Rinse Protocol: Rinse empty bottles with an inert solvent (e.g., Dichloromethane) three times.

  • Destruction: Add the rinsate to the Halogenated Solvent waste stream.

  • Defacing: Deface the original label and mark as "Triple Rinsed - Ready for Trash" (only if local regulations permit; otherwise, treat the bottle as solid hazardous waste).

Part 3: Operational Decision Workflow

The following diagram outlines the decision logic for handling 1,4-difluorophthalazine waste streams to ensure safety and regulatory compliance.

DisposalWorkflow cluster_legend Protocol Key Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure/Solid Liquid Liquid Waste (Solvent/Mother Liquor) StateCheck->Liquid Solution SegregatedSolid Segregate: Solid Halogenated (HDPE Container) Solid->SegregatedSolid ContamCheck Contains Strong Bases/Nucleophiles? Liquid->ContamCheck SegregatedLiquid Segregate: Liquid Halogenated (No Bases) ContamCheck->SegregatedLiquid No Quench CRITICAL: Neutralize/Quench Separately (Controlled) ContamCheck->Quench Yes Incineration High-Temp Incineration (w/ HF Scrubbing) SegregatedSolid->Incineration SegregatedLiquid->Incineration Quench->SegregatedLiquid After pH Check key1 Blue: Decision Point key2 Green: Safe Storage key3 Red: Critical Hazard Check

Caption: Decision tree for segregating 1,4-difluorophthalazine waste to prevent accidental HF generation.

Part 4: Professional Disposal (Facility Level)

As a researcher, your responsibility ends at the waste tag. However, understanding the downstream process ensures you select the correct waste code.

Incineration Parameters

The only validated method for the ultimate destruction of 1,4-difluorophthalazine is High-Temperature Incineration .

  • Combustion Temperature: Must exceed 1,100°C (2,000°F) with a residence time >2 seconds. This energy is required to cleave the thermodynamically stable aromatic C-F bonds.

  • Scrubbing Requirement: The facility must be equipped with a wet scrubber system (typically using Calcium Hydroxide

    
     or Sodium Hydroxide 
    
    
    
    ).
    • Chemistry:

      
      
      
    • This converts the corrosive HF gas into Calcium Fluoride (

      
      ), an insoluble and relatively benign salt [1].[7]
      

Waste Code Assignment:

  • US EPA: RCRA Hazardous Waste Code D001 (Ignitable, if in solvent) and potentially U-listed codes depending on specific formulations. Always tag as "Halogenated Organic."

  • EU: LoW Code 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors).

Part 5: Emergency Spill Response

Scenario: You have dropped a 5g bottle of 1,4-difluorophthalazine solid on the lab floor.

  • Evacuate & Ventilate: Clear the immediate area. The dust is a respiratory irritant.[8]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a fitted N95 or P100 respirator.

  • Dry Clean-Up (Preferred):

    • Do NOT spray water directly on the powder (generates HF).

    • Cover the spill with a dry absorbent (Vermiculite or Sand).

    • Sweep gently into a dustpan to avoid aerosolization.

  • Surface Decontamination:

    • Once the bulk solid is removed, wipe the surface with a saturated Sodium Bicarbonate (

      
      ) solution . This neutralizes any trace HF generated by ambient moisture hydrolysis.
      
    • Final wipe with water.[8][9][10][11]

  • Disposal: Place all spill debris, gloves, and wipes into a dedicated hazardous waste bag labeled "Fluorinated Spill Debris."

References

  • Wastech Controls & Engineering. (2023). Fluoride Wastewater Treatment and HF Neutralization.[7] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][3][5][12] Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.[1][3][4][5][12] (Applied here for C-F bond destruction methodologies). Retrieved from [Link][4][5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Difluorophthalazine
Reactant of Route 2
1,4-Difluorophthalazine
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